3-Bromo-1-methyl-1H-indazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-1-methylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANSJHKJTNWLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653301 | |
| Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-49-9 | |
| Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-1-methyl-1H-indazol-5-amine CAS number lookup
CAS Number: 1000018-06-3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-indazol-3-amine (CAS 1000018-06-3), a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved kinase inhibitors. This document details the physicochemical properties, synthesis protocols, and the role of this compound as a crucial intermediate in the development of targeted therapeutics, particularly inhibitors of oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4). Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers in oncology and related fields.
Chemical and Physical Properties
5-Bromo-1-methyl-1H-indazol-3-amine, also known by its synonym 3-Amino-5-bromo-1-methyl-1H-indazole, is a solid organic compound at room temperature. Its primary utility is as a synthetic intermediate in pharmaceutical research.[1][2] While extensive experimental physical data is not widely published, key computed and known properties are summarized below.
| Property | Data | Source(s) |
| CAS Number | 1000018-06-3 | [3][4] |
| Molecular Formula | C₈H₈BrN₃ | [3][4] |
| Molecular Weight | 226.07 g/mol | [3][4] |
| IUPAC Name | 5-bromo-1-methylindazol-3-amine | [3] |
| Physical Form | Solid | [5] |
| Computed XLogP3 | 1.9 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C(=N1)N | [3] |
| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N | [3][5] |
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine is typically achieved in a two-step process starting from 5-bromo-2-fluorobenzonitrile. The first step involves the formation of the indazole ring via reaction with hydrazine, followed by a regioselective N-methylation.
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)
This protocol is adapted from the well-established synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.[7][8]
Reaction Scheme:
-
Starting Material: 5-Bromo-2-fluorobenzonitrile
-
Reagent: Hydrazine hydrate (99%)
-
Product: 5-Bromo-1H-indazol-3-amine
Experimental Protocol:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg) in ethanol (20 mL), add hydrazine hydrate (10.0 mmol, 0.5 mL, 99%).
-
Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield 5-Bromo-1H-indazol-3-amine. A typical yield is approximately 90%.[7]
Step 2: N-methylation to Yield 5-Bromo-1-methyl-1H-indazol-3-amine
Direct N-alkylation of indazoles can often result in a mixture of N-1 and N-2 regioisomers.[4] The following protocol is based on a general method for achieving regioselective N-1 alkylation of the indazole ring system using a strong base.[9]
Reaction Scheme:
-
Starting Material: 5-Bromo-1H-indazol-3-amine
-
Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Product: 5-Bromo-1-methyl-1H-indazol-3-amine
Experimental Protocol:
-
To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add 5-Bromo-1H-indazol-3-amine (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and slowly add the methylating agent (e.g., Methyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion by TLC.
-
Cool the mixture to 0 °C and quench the excess NaH by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Remove THF under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1-methyl-1H-indazol-3-amine.
Role in Drug Development and Biological Context
The indazole core is a cornerstone in the design of protein kinase inhibitors.[10] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] 5-Bromo-1-methyl-1H-indazol-3-amine serves as a key intermediate for the synthesis of advanced kinase inhibitors that target pathways involved in tumor angiogenesis, proliferation, and survival.[1]
Notable kinase families targeted by indazole-based drugs include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors.[10][12]
-
Polo-like Kinases (PLKs): Master regulators of the cell cycle, particularly PLK4, which governs centrosome duplication.[13]
-
BCR-ABL Kinase: The causative agent in chronic myeloid leukemia (CML).[14]
The 3-amino group and the N-1 position of the indazole ring serve as key attachment points for building more complex molecules designed to fit into the ATP-binding pocket of these target kinases.
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Kinase Inhibitor Discovery
The development of novel kinase inhibitors from a starting scaffold like 5-Bromo-1-methyl-1H-indazol-3-amine follows a structured workflow. This process begins with chemical synthesis and progresses through multiple stages of biological evaluation to identify potent and selective drug candidates.
Caption: General workflow for the discovery and evaluation of new kinase inhibitors.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF ligands triggers multiple downstream pathways that promote endothelial cell proliferation, survival, and migration.[15][16] Indazole-based inhibitors can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and halting the entire signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based drug.
PLK4 Signaling Pathway Inhibition
PLK4 is a crucial regulator of centriole duplication during the S phase of the cell cycle. Its overexpression can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[11][12] Inhibiting PLK4 can disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells.
Caption: Inhibition of the PLK4-mediated centriole duplication pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-1-methyl-1H-indazol-3-amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. 5-Bromo-1-methyl-1H-indazol-3-amine | C8H8BrN3 | CID 26369215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties of 3-Bromo-1-methyl-1H-indazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data, this document focuses on the fundamental characteristics of the molecule.
Core Physicochemical Properties
This compound, with the CAS number 1000018-06-3, is a substituted indazole derivative. The presence of the bromine atom, methyl group, and amine functionality on the indazole core suggests its potential as a versatile building block in the synthesis of more complex molecules.[1][2] The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1000018-06-3 | [1][3] |
| Molecular Formula | C₈H₈BrN₃ | [1][3] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Appearance | Pale Cream Powder | [1] |
| Melting Point | 130.0 - 140.0 °C | [1] |
| Computed XLogP3 | 1.9 | [3] |
Synonyms: 5-Bromo-1-methyl-1H-indazol-3-amine, 3-Amino-5-bromo-1-methyl-1H-indazole[1]
Experimental Data and Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in publicly accessible literature. However, a general synthetic approach for a related compound, 5-bromo-1H-indazol-3-amine, involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine.[4] The synthesis of the title compound would subsequently require a regioselective N-methylation of the indazole ring. A general protocol for N-methylation of a similar indazole derivative suggests the use of a base such as sodium hydride followed by an alkylating agent like methyl iodide in an anhydrous solvent.[5]
The characterization of indazole derivatives typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm the structure and purity.[6] Crystallographic data for a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, has been reported, providing insight into the molecular geometry and intermolecular interactions of the indazole core.[4][7]
Biological Activity and Signaling Pathways
As of the latest available information, there are no specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of indazole derivatives is known to possess a wide range of pharmacological properties and are key components in many compounds developed for therapeutic use, including as kinase inhibitors in oncology.[2] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.
Logical Workflow for Synthesis
The following diagram illustrates a plausible, generalized workflow for the synthesis of this compound based on established chemical transformations for related compounds.
Caption: A potential synthetic pathway for this compound.
References
- 1. 3-Amino-5-bromo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-1-methyl-1H-indazol-3-amine | C8H8BrN3 | CID 26369215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1000018-06-3|5-Bromo-1-methyl-1H-indazol-3-amine|BLD Pharm [bldpharm.com]
- 7. journals.iucr.org [journals.iucr.org]
Technical Guide: Properties and Synthesis of Bromo-Methyl-Indazolamine Isomers
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This technical guide provides an in-depth analysis of the molecular structure, weight, and synthetic methodologies pertaining to bromo-methyl-indazolamine isomers. Due to the limited availability of public domain data for 3-Bromo-1-methyl-1H-indazol-5-amine, this document focuses on the well-characterized and commercially available isomer, 5-Bromo-1-methyl-1H-indazol-3-amine . The structural difference lies in the positions of the bromo and amino functional groups on the indazole ring. This information is crucial for researchers in medicinal chemistry and drug discovery, where precise isomeric structure is critical for biological activity.
Molecular Properties of 5-Bromo-1-methyl-1H-indazol-3-amine
The following table summarizes the key quantitative data for 5-Bromo-1-methyl-1H-indazol-3-amine.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrN₃ | [1][2][3] |
| Molecular Weight | 226.07 g/mol | [1][2][3] |
| CAS Number | 1000018-06-3 | [1][2][3][4] |
| Appearance | Pale Cream Powder | [1] |
| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N | [1] |
| SMILES | CN1N=C(C2=CC(Br)=CC=C12)N | [5] |
Molecular Structure Visualization
The molecular structure of 5-Bromo-1-methyl-1H-indazol-3-amine is depicted below. The diagram illustrates the connectivity of the atoms, including the indazole bicyclic system, with a methyl group at position 1, an amino group at position 3, and a bromine atom at position 5.
Experimental Protocols: Synthesis
The synthesis of indazole derivatives can be achieved through various routes. A common method for synthesizing the precursor 5-Bromo-1H-indazol-3-amine involves the cyclization of a substituted benzonitrile with hydrazine.[6][7] The subsequent N-methylation can be performed to obtain the final product.
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine
A widely used method for the synthesis of 5-Bromo-1H-indazol-3-amine is from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate.[6][7]
-
Reactants: 5-bromo-2-fluorobenzonitrile, hydrazine hydrate, and ethanol.
-
Procedure:
-
A solution of 5-bromo-2-fluorobenzonitrile in ethanol is prepared in a reaction vessel.
-
An excess of hydrazine hydrate (e.g., 10 equivalents) is added to the solution.
-
The reaction mixture is heated in a sealed tube at a temperature of approximately 343 K (70 °C) for several hours (e.g., 4 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated to dryness.
-
The resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield 5-Bromo-1H-indazol-3-amine.[6]
-
Step 2: N-methylation to 5-Bromo-1-methyl-1H-indazol-3-amine
A general method for the N-methylation of indazoles can be employed to introduce the methyl group at the N1 position.
-
Reactants: 5-Bromo-1H-indazol-3-amine, a suitable base (e.g., sodium hydride or potassium carbonate), a methylating agent (e.g., methyl iodide), and a polar aprotic solvent (e.g., DMF or THF).
-
Procedure:
-
To a solution of 5-Bromo-1H-indazol-3-amine in an anhydrous solvent, a base is added at a reduced temperature (e.g., 0 °C).
-
The mixture is stirred for a period to allow for deprotonation.
-
The methylating agent is then added dropwise at the same reduced temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated.
-
The crude product is purified by column chromatography to isolate 5-Bromo-1-methyl-1H-indazol-3-amine.
-
The following diagram illustrates a generalized workflow for the synthesis.
References
- 1. 3-Amino-5-bromo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-Bromo-1-methyl-1H-indazol-3-amine | C8H8BrN3 | CID 26369215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1000018-06-3|5-Bromo-1-methyl-1H-indazol-3-amine|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-1-methyl-1H-indazol-3-amine | Sigma-Aldrich [sigmaaldrich.com]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
5-Bromo-1-methyl-1H-indazol-3-amine IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-indazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, properties, and a detailed synthesis protocol.
Chemical Identity and Nomenclature
-
IUPAC Name: 5-bromo-1-methylindazol-3-amine[1]
-
Synonyms: 3-Amino-5-bromo-1-methyl-1H-indazole, 5-Bromo-1-methyl-1H-indazol-3-ylamine
-
CAS Number: 1000018-06-3[1]
-
Other Identifiers: DTXSID50649968, RefChem:532815[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Bromo-1-methyl-1H-indazol-3-amine.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN₃ | PubChem[1] |
| Molecular Weight | 226.07 g/mol | PubChem[1][2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CN1N=C(C2=CC(Br)=CC=C12)N | Sigma-Aldrich[2] |
Synthesis Protocol
The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine is typically achieved in a two-step process. The first step involves the formation of the indazole ring system to yield 5-bromo-1H-indazol-3-amine, which is subsequently methylated.
Step 1: Synthesis of 5-bromo-1H-indazol-3-amine
This procedure outlines the synthesis of the precursor compound from 5-bromo-2-fluorobenzonitrile.
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).[3]
-
The reaction mixture is heated in a sealed tube at 343 K (70 °C) for 4 hours.[3] Alternatively, the mixture can be heated to 100°C for 5 minutes.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine.
Step 2: N-Methylation of 5-bromo-1H-indazol-3-amine
This is a general method for the N-methylation of indazoles, which can be adapted for the synthesis of the title compound. This reaction may yield a mixture of N1 and N2 isomers, which will require purification.
Materials:
-
5-bromo-1H-indazol-3-amine
-
Sodium hydride (NaH) or other suitable base
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 5-bromo-1H-indazol-3-amine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel to separate the N1 and N2 isomers and afford 5-Bromo-1-methyl-1H-indazol-3-amine.
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine.
Caption: Synthesis pathway for 5-Bromo-1-methyl-1H-indazol-3-amine.
References
Spectral Data Analysis of 3-Bromo-1-methyl-1H-indazol-5-amine: A Technical Overview
Abstract
This technical guide addresses the spectral characterization of the novel heterocyclic compound, 3-Bromo-1-methyl-1H-indazol-5-amine. Due to the limited availability of public domain spectral data for this specific isomer, this document outlines the predicted spectral characteristics and provides generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis based on established methods for analogous indazole derivatives. The guide also includes a conceptual workflow for the synthesis and subsequent spectral analysis of the target compound, visualized using Graphviz diagrams. This paper aims to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel indazole-based compounds in the field of medicinal chemistry and drug discovery.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their unique structural and electronic properties have led to their investigation in a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The precise characterization of novel indazole isomers is paramount for understanding their structure-activity relationships (SAR) and for ensuring the purity and identity of compounds synthesized for biological screening.
Predicted Spectral Data
In the absence of experimentally obtained spectra, theoretical predictions and analysis of structurally similar compounds can provide valuable insights into the expected spectral features of this compound.
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following signals:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | Doublet | 1H | H-7 |
| ~ 7.0 - 7.2 | Doublet | 1H | H-4 |
| ~ 6.8 - 7.0 | Doublet of Doublets | 1H | H-6 |
| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.8 - 4.0 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum is predicted to show eight distinct signals corresponding to the carbon atoms in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 150 - 155 | C-7a |
| ~ 145 - 150 | C-5 |
| ~ 135 - 140 | C-3a |
| ~ 120 - 125 | C-7 |
| ~ 115 - 120 | C-4 |
| ~ 110 - 115 | C-6 |
| ~ 100 - 105 | C-3 |
| ~ 35 - 40 | -CH₃ |
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 m/z units.
| Ion | Predicted m/z |
| [M+H]⁺ (⁷⁹Br) | 225.9974 |
| [M+H]⁺ (⁸¹Br) | 227.9954 |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for substituted indazoles, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: The residual solvent peak is used for chemical shift calibration (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: The solvent peak is used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺ and its characteristic isotopic pattern.
-
Conceptual Workflow and Visualization
The synthesis and characterization of this compound would conceptually follow a logical progression from starting materials to the final, spectrally confirmed product.
Navigating the Physicochemical Landscape of 3-Bromo-1-methyl-1H-indazol-5-amine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 3-Bromo-1-methyl-1H-indazol-5-amine, a novel heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's key physicochemical properties, methodologies for its evaluation, and expected behavior under various conditions.
While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related analogs and established principles of small molecule behavior to provide a robust predictive framework.
Physicochemical Properties: A Comparative Overview
To contextualize the anticipated properties of this compound, the following table summarizes key computed physicochemical parameters for the target compound and several structurally similar indazole derivatives. These parameters are crucial in predicting solubility, permeability, and overall developability.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₈H₈BrN₃ | 226.08 | 2.1 | 1 | 3 |
| 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine[1] | C₈H₇BrFN₃ | 244.06 | 2.2 | 1 | 3 |
| 5-Bromo-4-fluoro-1-methyl-1H-indazole[2] | C₈H₆BrFN₂ | 229.05 | 2.4 | 0 | 2 |
| 3-Bromo-1-methyl-1H-indole[3] | C₉H₈BrN | 210.07 | 3.1 | 0 | 1 |
Data for this compound and its analogs are based on computed properties from publicly available chemical databases.
Solubility Profile: Predictions and Experimental Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on its structure—a substituted indazole with both a bromine atom and an amino group—this compound is predicted to exhibit moderate solubility in aqueous media, with solubility likely influenced by pH due to the presence of the basic amino group. Higher solubility is anticipated in organic solvents.
Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 1-7) | Low to Moderate | The amino group will be protonated at acidic pH, potentially increasing solubility. The overall aromatic structure limits aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known to be an excellent solvent for a wide range of small molecules. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents that can engage in hydrogen bonding. |
| Dichloromethane (DCM) | Moderate | A common organic solvent for compounds with moderate polarity. |
| Acetonitrile | Moderate | A polar aprotic solvent often used in analytical chromatography. |
Experimental Protocol for Thermodynamic Solubility Assessment
A standard shake-flask method is recommended for the definitive determination of thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, methanol) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separation: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported in units such as mg/mL or µM.
References
- 1. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Background of Substituted 3-Aminoindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its various derivatives, substituted 3-aminoindazoles have garnered significant attention in recent years as a promising class of compounds for the development of novel therapeutics. Their unique structural features allow for versatile interactions with a range of biological targets, leading to potent and selective modulation of key signaling pathways implicated in numerous diseases, particularly cancer and inflammatory disorders.
This technical guide provides a comprehensive overview of the discovery and background of substituted 3-aminoindazoles. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of their synthesis, mechanisms of action, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and experimental workflows to facilitate ongoing research and development in this exciting field of medicinal chemistry.
Synthesis of Substituted 3-Aminoindazoles
The synthesis of the 3-aminoindazole core and its derivatives has evolved from classical methods to more sophisticated and efficient modern techniques.
Classical Synthetic Routes
The traditional and most common method for the synthesis of 3-aminoindazoles involves the aromatic nucleophilic substitution (SNAr) reaction of o-halobenzonitriles with hydrazine.[1][2] Typically, o-fluorobenzonitriles are used as substrates due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. The reaction is usually carried out in a high-boiling point solvent such as n-butanol or dioxane under reflux conditions. However, this method can be limited by harsh reaction conditions and may result in low yields, especially with electron-rich benzonitriles.[1]
Modern Synthetic Methodologies
To overcome the limitations of classical methods, several modern synthetic strategies have been developed:
-
Palladium-Catalyzed Reactions: A significant advancement in the synthesis of 3-aminoindazoles is the use of palladium-catalyzed cross-coupling reactions. One such method involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence.[2] This two-step procedure offers a more general and efficient alternative to the classical SNAr reaction.
-
Copper-Catalyzed Cascade Processes: Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of substituted 3-aminoindazoles. A notable example is the CuBr-catalyzed coupling of 2-bromobenzonitriles with N'-arylbenzohydrazides, which proceeds through a cascade coupling/condensation process to afford N-1 substituted 3-aminoindazoles.[3]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of 3-aminoindazoles, offering a rapid and efficient method. A microwave-assisted cascade reaction for the synthesis of N-1 substituted 3-aminoindazoles has been developed, starting from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones. This approach exhibits a broad substrate scope and short reaction times.[3]
Therapeutic Targets and Mechanism of Action
Substituted 3-aminoindazoles have been shown to modulate the activity of a diverse range of biological targets, leading to their therapeutic effects. The primary mechanisms of action involve the inhibition of key protein kinases and the antagonism of inflammatory receptors.
Kinase Inhibition
A significant number of substituted 3-aminoindazoles have been identified as potent inhibitors of various protein kinases, many of which are crucial for cancer cell proliferation, survival, and angiogenesis.
-
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in cancer.[4][5] Several 3-aminoindazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PDK1, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.
-
FGFR Signaling Pathway: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell growth, differentiation, and angiogenesis.[6][7] Aberrant activation of this pathway is implicated in various cancers. Substituted 3-aminoindazoles have been successfully designed as potent inhibitors of FGFRs, demonstrating anti-tumor activity in preclinical models.
-
Other Kinase Targets: The versatility of the 3-aminoindazole scaffold has led to the discovery of inhibitors for a range of other important kinases, including Anaplastic Lymphoma Kinase (ALK), ROS1, and the Tropomyosin receptor kinases (TRKs).[2]
Modulation of Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Substituted 3-aminoindazoles have been found to interfere with key inflammatory signaling pathways.
-
TLR4/MD2 Complex Antagonism: The Toll-like receptor 4 (TLR4) and its co-receptor Myeloid Differentiation factor 2 (MD2) play a crucial role in the innate immune response by recognizing bacterial lipopolysaccharide (LPS).[8] Dysregulation of TLR4 signaling can lead to excessive inflammation. Certain 3-aminoindazole derivatives have been identified as antagonists of the TLR4/MD2 complex, thereby inhibiting downstream pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Quantitative Data on Biological Activity
The biological activity of substituted 3-aminoindazoles is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes or cell lines. The following tables summarize representative quantitative data for various 3-aminoindazole derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| Entrectinib (127) | ALK | 12 | - | - | [2] |
| ROS1 | 7 | - | - | [2] | |
| TRKA | 1 | - | - | [2] | |
| TRKB | 3 | - | - | [2] | |
| TRKC | 1 | - | - | [2] | |
| Compound 112 | CDK8 | 53 | - | - | [2] |
| Compound 93 | - | - | HL60 | 8.3 | [2] |
| - | - | HCT116 | 1.3 | [2] | |
| Indazole-3-carboxamide 12d | CRAC Channel | Sub-µM | RBL (Ca2+ influx) | Sub-µM | [9] |
Table 1: In Vitro Biological Activity of Selected Substituted 3-Aminoindazoles.
| Compound ID | Species | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) | F (%) | Reference |
| KBP-7018 | Rat | <30% of hepatic blood flow | 1.51 - 4.65 | - | 21 - 68 | [10] |
| Dog | High | 1.51 - 4.65 | - | 21 - 68 | [10] | |
| Monkey | <30% of hepatic blood flow | 1.51 - 4.65 | - | 21 - 68 | [10] | |
| CYC202 | Mouse | - | - | - | 86 | [11] |
Table 2: In Vivo Pharmacokinetic Parameters of Selected Kinase Inhibitors (for comparative purposes).
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of substituted 3-aminoindazoles.
General Protocol for the Synthesis of 3-Aminoindazoles via SNAr
-
To a solution of the appropriately substituted 2-fluorobenzonitrile (1.0 eq) in n-butanol (0.2 M), add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aminoindazole.
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to measure the inhibitory effect of a compound on the activity of a target kinase by quantifying the amount of ATP remaining in the reaction.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a solution of the purified recombinant kinase in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the kinase substrate and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a kinase detection reagent that contains a luciferase and its substrate. This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualization of Key Pathways and Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by substituted 3-aminoindazoles.
Caption: The PI3K/AKT/mTOR signaling pathway and a point of inhibition.
Caption: The FGFR signaling pathway and a point of inhibition.
Caption: The TLR4/MD2 signaling pathway and a point of antagonism.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of a substituted 3-aminoindazole-based drug candidate.
Caption: A typical drug discovery workflow for 3-aminoindazoles.
Conclusion
Substituted 3-aminoindazoles represent a highly versatile and promising scaffold in modern drug discovery. Their synthetic accessibility, coupled with their ability to potently and selectively modulate a range of therapeutically relevant targets, has established them as a focal point for the development of new treatments for cancer and inflammatory diseases. The continued exploration of the structure-activity relationships of this compound class, aided by advanced synthetic methodologies and a deeper understanding of their mechanisms of action, is expected to yield novel clinical candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of substituted 3-aminoindazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. Network Viewer for NDEx [ndexbio.org]
- 4. assaygenie.com [assaygenie.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. scispace.com [scispace.com]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 3-Bromo-1-methyl-1H-indazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for 3-Bromo-1-methyl-1H-indazol-5-amine (CAS No. 1092351-49-9). The information is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a substituted indazole derivative. Its key identifiers and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1092351-49-9[1][2][3] |
| Molecular Formula | C₈H₈BrN₃[1] |
| Molecular Weight | 226.08 g/mol [2] |
| Appearance | Solid (form)[2] |
| Boiling Point | 378.4 ± 22.0 °C at 760 mmHg[2] |
| Density | 1.76 g/cm³[1] |
| Flash Point | 182.7 °C[1] |
| SMILES | CN1C2=C(C=C(C=C2)N)C(=N1)Br[1] |
| InChI Key | AANSJHKJTNWLNA-UHFFFAOYSA-N[2] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as hazardous. The GHS pictograms, signal word, and hazard statements are provided below.
| GHS Pictogram | Signal Word | Hazard Statements |
| ! | Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
Precautionary Statements and First Aid
A comprehensive list of precautionary statements for the safe handling of this compound is provided below, along with first aid measures.
| Category | P-Code | Precautionary Statement |
| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2] |
| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Take off contaminated clothing and wash it before reuse.[2] |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2] A recommended storage condition is to keep in a dark place, under an inert atmosphere, at 2-8°C. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
First Aid Measures:
-
General Advice: If symptoms persist, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols
Representative Suzuki Coupling Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Indazole derivatives are known to possess a wide range of biological activities and are common scaffolds in drug discovery, particularly in oncology.[4] Many indazole-containing compounds function as kinase inhibitors.[4] While the specific biological targets and signaling pathways of this compound have not been explicitly detailed in the available literature, a related compound, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, has been identified as a pan-HER inhibitor, targeting the human epidermal growth factor receptor family of kinases. This suggests that this compound may also exhibit activity as a kinase inhibitor.
Below is a generalized diagram of a kinase signaling pathway that could potentially be inhibited by a compound of this class.
Caption: A representative kinase signaling pathway potentially targeted by kinase inhibitors.
Safe Handling and Disposal Workflow
The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
References
Commercial Suppliers and Technical Guide for 3-Bromo-1-methyl-1H-indazol-5-amine
For researchers, scientists, and professionals in drug development, 3-Bromo-1-methyl-1H-indazol-5-amine is a crucial building block in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of its commercial availability, chemical properties, and a detailed experimental protocol for the synthesis of its core intermediate.
Chemical Identity and Properties
Synonyms: 5-Bromo-1-methyl-1H-indazol-3-amine, 3-Amino-5-bromo-1-methyl-1H-indazole CAS Number: 1000018-06-3 Molecular Formula: C₈H₈BrN₃ Molecular Weight: 226.07 g/mol
This compound is characterized as a stable, solid substance, typically appearing as a pale cream or off-white powder. It is an essential intermediate in medicinal chemistry, particularly in the development of targeted therapies.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 226.07 g/mol | CymitQuimica, Pharmaffiliates |
| Purity | ≥95% - 97% | CymitQuimica, Thermo Fisher Scientific |
| Melting Point | 130.0-140.0 °C | Thermo Fisher Scientific |
| Appearance | Pale Cream Powder | CymitQuimica |
| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N | CymitQuimica, Thermo Fisher Scientific |
Commercial Availability
A number of chemical suppliers offer this compound, often under its synonym 5-Bromo-1-methyl-1H-indazol-3-amine. The following table summarizes some of the key commercial sources.
| Supplier | Product Name | Purity | CAS Number |
| --INVALID-LINK-- | 3-Amino-5-bromo-1-methyl-1H-indazole | 95% | 1000018-06-3 |
| --INVALID-LINK-- | 3-Amino-5-bromo-1-methyl-1H-indazole | High Purity | 1000018-06-3 |
| --INVALID-LINK-- | 5-Bromo-1-methyl-1H-indazol-3-amine | Not Specified | 1000018-06-3 |
| --INVALID-LINK-- | 3-Amino-5-bromo-1-methyl-1H-indazole | 97% | 1000018-06-3 |
| --INVALID-LINK-- | 5-Bromo-1-Methyl-1H-indazol-3-amine | Not Specified | Not Specified |
Synthesis and Experimental Protocols
Synthesis of 5-Bromo-1H-indazol-3-amine
This procedure involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 5-bromo-2-fluorobenzonitrile in 20 ml of ethanol.
-
Addition of Reagent: To this solution, add 10.0 mmol of 99% hydrazine hydrate.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 343 K (70 °C) for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
-
Purification: The resulting brown solid can be purified by recrystallization from an ethanol solution to yield pale-yellow needles of 5-Bromo-1H-indazol-3-amine. The reported yield for this step is approximately 90%.
Subsequent N-methylation:
To obtain the target compound, this compound, the synthesized 5-Bromo-1H-indazol-3-amine would undergo an N-methylation reaction. This is a standard procedure in organic synthesis, often carried out using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound, starting from the precursor and including the subsequent N-methylation step.
Role in Drug Discovery and Signaling Pathways
This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors used in cancer therapy. While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a synthetic intermediate is well-established.
The following diagram illustrates the conceptual pathway of how this chemical is utilized in drug discovery to develop potential kinase inhibitors.
This guide provides a comprehensive overview for researchers and drug development professionals working with this compound. The compiled data on its properties, commercial availability, and synthetic protocols, along with the conceptual diagrams, should serve as a valuable resource for its application in the laboratory and in the broader context of medicinal chemistry and drug discovery.
References
The Emerging Therapeutic Potential of Bromo-Methyl-Indazole Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has become a cornerstone in modern medicinal chemistry, with numerous derivatives showing promising therapeutic activities. Among these, bromo-methyl-indazole amines have garnered significant attention for their potential as potent and selective modulators of key biological pathways implicated in a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.
Core Biological Activities: A Quantitative Perspective
Bromo-methyl-indazole amines have demonstrated a breadth of biological activities, with the most profound effects observed in the realms of oncology and kinase inhibition. The strategic placement of the bromo, methyl, and amine functionalities on the indazole core allows for fine-tuning of the molecule's steric and electronic properties, leading to enhanced target affinity and selectivity.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of bromo-methyl-indazole amines against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below is a summary of reported IC50 values for representative bromo-methyl-indazole amine derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | Not specified |
| A549 (Lung Cancer) | >40 | |||
| PC-3 (Prostate Cancer) | 20.31 | |||
| HepG2 (Liver Cancer) | 15.42 | |||
| Compound 5k | K562 (Chronic Myeloid Leukemia) | 3.32 | 5-Fluorouracil | Not specified |
| A549 (Lung Cancer) | 10.14 | |||
| PC-3 (Prostate Cancer) | 15.21 | |||
| HepG2 (Liver Cancer) | 12.17 | |||
| Compound 7i | MCF-7 (Breast Cancer) | 11.5 ± 0.8 | Adriamycin | Not specified |
| ME-180 (Cervical Cancer) | 11.5 ± 0.4 | |||
| Hep-G2 (Liver Cancer) | 12.4 ± 0.5 | |||
| Compound 7d | Hep-G2 (Liver Cancer) | 10.4 ± 0.2 | Adriamycin | Not specified |
| Compound 7p | Hep-G2 (Liver Cancer) | 10.6 ± 0.4 | Adriamycin | Not specified |
Table 1: In Vitro Anticancer Activity of Selected Bromo-Methyl-Indazole Amine Derivatives. Data compiled from multiple sources.[1][2]
Kinase Inhibition
The primary mechanism through which many bromo-methyl-indazole amines exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The indazole core can act as a hinge-binding motif, effectively competing with ATP for the kinase's active site.[1]
| Compound/Scaffold ID | Target Kinase(s) | IC50 (Enzymatic Assay) | Reference Compound | Reference IC50 |
| Pazopanib (Indazole-based) | VEGFR-2 | 30 nM | - | - |
| Indazole-pyrimidine sulfonamide (13i) | VEGFR-2 | 34.5 nM | Pazopanib | 30 nM |
| CFI-400945 (Indazole-based) | PLK4 | 2.8 nM | Centrinone | 2.7 nM |
| Compound 82a (1H-indazole derivative) | Pan-Pim (Pim-1, Pim-2, Pim-3) | 0.4 nM, 1.1 nM, 0.4 nM | - | - |
| Compound 109 (1H-indazole derivative) | EGFR, EGFR T790M | 8.3 nM, 5.3 nM | - | - |
| Entrectinib (3-aminoindazole derivative) | ALK | 12 nM | - | - |
Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives.[3][4] Note: While not all compounds are strictly bromo-methyl-indazole amines, they represent the broader class of indazole-based kinase inhibitors and provide valuable comparative data.
Key Signaling Pathways Modulated by Bromo-Methyl-Indazole Amines
The anticancer activity of bromo-methyl-indazole amines is often attributed to their ability to interfere with key signaling cascades that are frequently dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying patient populations that are most likely to respond to these therapies.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Bromo-methyl-indazole amines, such as the approved drug pazopanib, can inhibit VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[6]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Mutations in components of this pathway, such as BRAF, are common in many cancers.[7] Indazole-based inhibitors can target kinases within this pathway, such as BRAF or MEK, to block aberrant signaling.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival, growth, and metabolism.[8] Its aberrant activation is a frequent event in cancer, often contributing to therapeutic resistance.[9] Some indole derivatives have shown the ability to modulate this pathway, suggesting a potential mechanism of action for bromo-methyl-indazole amines.
Experimental Protocols: A Guide to Key Methodologies
Reproducible and robust experimental data are the foundation of drug discovery and development. This section provides an overview of the key experimental protocols used to evaluate the biological activities of bromo-methyl-indazole amines.
Synthesis of Bromo-Methyl-Indazole Amines
The synthesis of bromo-methyl-indazole amines typically involves a multi-step process. A general synthetic workflow is outlined below.
General Procedure for Cyclization: A common starting point is the reaction of a substituted fluorobenzonitrile with hydrazine hydrate. For instance, 5-bromo-2-fluorobenzonitrile can be refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[1]
N-Methylation: The indazole nitrogen can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.
Further Functionalization: The bromo substituent provides a handle for further diversification through cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups.[1]
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol Overview:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the bromo-methyl-indazole amine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]
In Vitro Kinase Inhibition Assay
These assays are designed to measure the direct inhibitory effect of a compound on the activity of a specific purified kinase.
A General Protocol using a Luminescence-Based Assay (e.g., ADP-Glo™):
-
Reaction Setup: In a multi-well plate, the purified kinase, its specific substrate, ATP, and various concentrations of the test compound are combined in an appropriate reaction buffer.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature, during which the kinase phosphorylates its substrate, producing ADP.
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a dose-response curve.[10]
In Vivo Antitumor Efficacy Studies
Animal models, typically xenograft models in mice, are used to evaluate the in vivo antitumor activity of promising compounds.
General Protocol for a Xenograft Model:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the bromo-methyl-indazole amine derivative via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.[6]
Conclusion and Future Directions
Bromo-methyl-indazole amines represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently and selectively inhibit key protein kinases involved in cancer-promoting signaling pathways makes them attractive candidates for further investigation. The synthetic versatility of the indazole scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis and evaluation of novel bromo-methyl-indazole amine derivatives to identify compounds with improved activity against a broader range of cancer types and other diseases.
-
Elucidation of novel mechanisms of action: While kinase inhibition is a prominent mechanism, further studies are needed to explore other potential biological targets and pathways modulated by these compounds.
-
In-depth preclinical and clinical evaluation: Promising lead compounds should be advanced through rigorous preclinical testing to assess their safety and efficacy, with the ultimate goal of translation into clinical trials.
-
Development of combination therapies: Investigating the synergistic effects of bromo-methyl-indazole amines with other anticancer agents to overcome drug resistance and improve patient outcomes.
The continued exploration of bromo-methyl-indazole amines holds great promise for the discovery of next-generation targeted therapies that can make a significant impact on human health.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/AKT Pathway Overcomes Enzalutamide Resistance by Inhibiting Induction of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Proposed Synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine
An application note on the proposed synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine is presented below. This protocol is designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is a substituted indazole derivative. The indazole core is a key structural motif in many pharmacologically active compounds, including kinase inhibitors used in oncology. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents. This document outlines a proposed multi-step synthesis for this compound, based on established chemical transformations for analogous indazole systems.
Overall Proposed Synthesis Workflow
The proposed synthesis of this compound is a three-step process commencing with the commercially available 5-nitro-1H-indazole. The subsequent steps involve a regioselective N-methylation, followed by bromination at the C3 position, and a final reduction of the nitro group to yield the target amine.
Large-scale synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine
An Application Note and Protocol for the Large-Scale Synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the formation of 5-bromo-1H-indazol-3-amine, followed by a regioselective N-methylation.
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the cyclization of a substituted benzonitrile with hydrazine to form the indazole core. The subsequent step is the methylation of the indazole ring.
Application Notes and Protocols for 3-Bromo-1-methyl-1H-indazol-5-amine as an Intermediate for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-1-methyl-1H-indazol-5-amine as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The strategic positioning of the bromo and amino functionalities on the 1-methyl-indazole core allows for directed and efficient chemical modifications, primarily through palladium-catalyzed cross-coupling reactions, to generate diverse libraries of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal pharmacophore. The specific isomer, this compound, offers synthetic chemists a valuable building block with two orthogonal points for diversification. The bromine atom at the 3-position is amenable to C-C and C-N bond formation through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, while the amino group at the 5-position can be functionalized through acylation, sulfonylation, or further coupling reactions. This dual functionality allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Key Applications in Kinase Inhibitor Synthesis
This compound is a key starting material for the synthesis of inhibitors targeting critical oncogenic kinases, including but not limited to:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is frequently overexpressed in various cancers. Inhibition of PLK4 can lead to mitotic errors and apoptosis in cancer cells.
-
Aurora Kinases (A and B): These serine/threonine kinases are essential for the proper execution of mitosis. Their overexpression is also linked to numerous cancers, making them attractive therapeutic targets.
The following sections detail the synthesis and biological activity of representative kinase inhibitors derived from this versatile intermediate.
Data Presentation: Inhibitory Activity of Kinase Inhibitors
The following tables summarize the in vitro potency of exemplary kinase inhibitors synthesized using this compound as a key intermediate.
Table 1: In Vitro Potency of Indazole-Based PLK4 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| CFI-400437 | PLK4 | 0.6 | - | - |
| CFI-400945 | PLK4 | 2.8 | - | - |
| Compound K22 | PLK4 | 0.1 | MCF-7 | 1.3 |
| Compound C05 | PLK4 | < 0.1 | IMR-32 | 0.948 |
| MCF-7 | 0.979 | |||
| H460 | 1.679 |
Note: While not all compounds are explicitly synthesized from this compound in the cited literature, the general synthetic strategies for indazole-based inhibitors are applicable.
Table 2: In Vitro Potency of Indazole-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 17 | Aurora A | 26 | - | - |
| Aurora B | 15 | - | - | |
| Compound 21 | Aurora B | 31 | - | - |
| Compound 30 | Aurora A | 85 | - | - |
Note: These compounds are representative of indazole-based Aurora kinase inhibitors, and the synthetic methodologies can be adapted using this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key palladium-catalyzed cross-coupling reactions used to functionalize this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of an aryl or heteroaryl boronic acid to the 3-position of the indazole core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add [Pd(dppf)Cl₂] (0.05 mmol) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the coupling of a primary or secondary amine to the 3-position of the indazole core.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dry reaction vessel.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes to form the catalyst complex.
-
To this mixture, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: PLK4 Signaling Pathways and Point of Inhibition.
Caption: Aurora Kinase Signaling and Point of Inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of kinase inhibitors using this compound.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Application Notes and Protocols: 3-Bromo-1-methyl-1H-indazol-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-methyl-1H-indazol-5-amine is a heterocyclic building block with significant potential in medicinal chemistry, particularly in the discovery and development of novel therapeutic agents. The indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including several approved drugs and clinical candidates. The presence of a bromine atom at the 3-position and an amine group at the 5-position on the 1-methyl-1H-indazole core offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents. The amino group at the 5-position provides a site for further functionalization, including acylation, sulfonylation, and reductive amination, which can be crucial for modulating the pharmacological properties and ADME (absorption, distribution, metabolism, and excretion) profiles of the resulting molecules.
While specific data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of its potential applications based on the well-established chemistry of isomeric and related bromo-indazole derivatives. The protocols and data presented herein are based on analogous systems and serve as a robust guide for researchers utilizing this versatile building block.
Key Applications in Medicinal Chemistry
The primary application of bromo-indazole scaffolds, including this compound, lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The indazole core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.
Derivatives of this compound are expected to be valuable in the development of inhibitors for various kinase families, including but not limited to:
-
Tyrosine Kinases: Such as EGFR, VEGFR, and PDGFR, which are key targets in oncology.
-
Serine/Threonine Kinases: Including BRAF, MEK, and AKT, which are crucial components of proliferative signaling pathways like the MAPK/ERK and PI3K/AKT pathways.
-
Polo-like Kinases (PLKs): Which are involved in cell cycle regulation and are emerging cancer targets.[1]
The ability to introduce diverse substituents at the 3- and 5-positions allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Data Presentation: Biological Activity of Analogous Indazole Derivatives
Due to the limited availability of specific biological data for derivatives of this compound, the following table summarizes the activity of closely related indazole-based compounds to illustrate the potential of this scaffold.
| Compound Class | Target | Key Structural Moiety | IC50/Activity | Reference Cell Line(s) |
| Indazole-based PLK4 Inhibitors | PLK4 | Indazole | < 0.1 nM | IMR-32, MCF-7, H460 |
| 1,2,6-Thiadiazinone Kinase Inhibitors | Solid Tumors | 1H-indazol-5-yl)amino | 5.7 µM (Prostate), 8.4 µM (Bladder) | Prostate and Bladder cancer cell lines |
| 1H-indazole-3-amine Derivatives | Leukemia | Indazole | 5.15 µM | K562 |
Experimental Protocols
The following are generalized experimental protocols for key synthetic transformations involving bromo-indazole derivatives, which are adaptable for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of a bromo-indazole with a boronic acid or ester.
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroaryl-boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between a bromo-indazole and an amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Generalized workflow for the functionalization of this compound.
Caption: Simplified MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry research. Its strategic placement of a bromine atom and an amino group allows for the synthesis of a wide range of novel compounds through well-established synthetic methodologies. While direct experimental data for this specific isomer is not abundant, the extensive literature on related bromo-indazoles strongly supports its utility, particularly in the development of kinase inhibitors for various therapeutic areas. The provided protocols and conceptual frameworks are intended to empower researchers to effectively utilize this compound in their drug discovery efforts.
References
Synthetic Routes to 3-Aminoindazole Derivatives from Fluorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoindazole derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. Their rigid bicyclic structure serves as a versatile scaffold for the development of potent therapeutic agents, most notably as kinase inhibitors in oncology.[1][2] The 3-amino group provides a key hydrogen bond donor-acceptor motif that can interact with the hinge region of the ATP-binding site of many kinases.[1] This document provides detailed synthetic protocols for the preparation of 3-aminoindazole derivatives, with a primary focus on routes starting from readily available fluorobenzonitriles.
Synthetic Strategies
The most direct and widely employed method for the synthesis of 3-aminoindazoles is the cyclocondensation of a 2-halobenzonitrile with hydrazine. Due to the high reactivity of the fluorine atom in nucleophilic aromatic substitution (SNAr) reactions, 2-fluorobenzonitriles are excellent precursors for this transformation. An alternative pathway involving a palladium-catalyzed reaction from 2-bromobenzonitriles is also presented for comparison.
Route 1: Direct Cyclocondensation of 2-Fluorobenzonitriles with Hydrazine
This method involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine hydrate, typically in the presence of a base and a high-boiling point solvent. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate to form the 3-aminoindazole ring.
Caption: Synthetic pathway from 2-fluorobenzonitrile to 3-aminoindazole.
Key Parameters and Optimization:
-
Solvent: High-boiling point alcohols such as n-butanol or isopropanol are commonly used to facilitate the reaction at elevated temperatures.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is often added to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.[3]
-
Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.
-
Hydrazine: Hydrazine hydrate is the most common source of hydrazine for this reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aminoindazoles from 2-Fluorobenzonitriles
This protocol describes a general method for the synthesis of 3-aminoindazoles starting from substituted 2-fluorobenzonitriles and hydrazine hydrate.[3]
Materials:
-
Substituted 2-fluorobenzonitrile (1.0 equiv)
-
Hydrazine hydrate (80% solution, ~3.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
n-Butanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the substituted 2-fluorobenzonitrile (1.0 equiv), potassium carbonate (2.0 equiv), and n-butanol.
-
Add hydrazine hydrate (3.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aminoindazole derivative.
Caption: General experimental workflow for 3-aminoindazole synthesis.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 3-aminoindazole derivatives from their corresponding fluorobenzonitrile precursors.
Table 1: Synthesis of Substituted 3-Aminoindazoles from 2-Fluorobenzonitriles
| Entry | 2-Fluorobenzonitrile Derivative | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2-Fluoro-5-bromobenzonitrile | 5-Bromo-1H-indazol-3-amine | 0.33 | High | [4] |
| 2 | 3-Bromo-6-chloro-2-fluorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | N/A | 90 | [5] |
| 3 | 2-Fluoro-6-iodobenzonitrile | 4-Iodo-1H-indazol-3-amine | 2 | 99 | [6] |
| 4 | 2,6-Difluorobenzonitrile | 4-Fluoro-1H-indazol-3-amine | N/A | N/A |
N/A: Not available in the cited literature.
Table 2: Characterization Data for Selected 3-Aminoindazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (Solvent) δ (ppm) | 13C NMR (Solvent) δ (ppm) |
| 1H-Indazol-3-amine | C₇H₇N₃ | 133.15 | 153-155 | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) (for 6-nitro-3-phenyl-1H-indazole)[7] | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 (for 6-nitro-3-phenyl-1H-indazole)[7] |
| 5-Bromo-1H-indazol-3-amine | C₇H₆BrN₃ | 212.05 | N/A | N/A | N/A |
Applications in Drug Discovery
3-Aminoindazole derivatives are highly valued scaffolds in drug discovery, particularly for the development of kinase inhibitors. Their ability to mimic the adenine core of ATP allows them to bind effectively to the ATP-binding site of kinases, leading to inhibition of their catalytic activity.
Several potent kinase inhibitors incorporating the 3-aminoindazole moiety have been developed, targeting kinases such as:
-
c-Met: A receptor tyrosine kinase implicated in various cancers.[2]
-
FLT3, PDGFRα, and Kit: Kinases involved in hematological malignancies.[1]
-
BCR-ABL: A fusion protein kinase driving chronic myeloid leukemia (CML).[6][8]
-
CDK11: A cyclin-dependent kinase involved in cell cycle regulation.[9]
The synthetic routes outlined in this document provide a reliable and efficient means to access a diverse range of 3-aminoindazole derivatives for structure-activity relationship (SAR) studies in drug development programs.
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. EP4499612A1 - Substituted 3-amino indazole derivatives as kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 3-Bromo-1-methyl-1H-indazol-5-amine for SAR Studies
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent kinase inhibition relevant to oncology.[1] The strategic derivatization of the indazole core is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. This document provides detailed application notes and experimental protocols for the derivatization of 3-bromo-1-methyl-1H-indazol-5-amine, a versatile building block for generating a library of analogues for SAR exploration.
The presence of a bromine atom at the 3-position and an amino group at the 5-position offers two key points for diversification. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The amino group at the 5-position can be readily acylated or sulfonated to explore the impact of different substituents on this part of the molecule. These derivatizations enable a systematic investigation of the chemical space around the indazole core to identify key structural features that govern biological activity.
Data Presentation
The following tables summarize representative quantitative data for derivatives of the this compound scaffold, illustrating the outcomes of various derivatization strategies and their impact on biological activity.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-3-phenyl-1H-indazol-5-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-1H-indazol-3-amine | 92 |
| 3 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-1-methyl-1H-indazol-3-amine | 88 |
| 4 | Pyridin-3-ylboronic acid | 1-Methyl-5-(pyridin-3-yl)-1H-indazol-3-amine | 75 |
| 5 | Thiophen-2-ylboronic acid | 1-Methyl-5-(thiophen-2-yl)-1H-indazol-3-amine | 81 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(1-Methyl-5-amino-1H-indazol-3-yl)morpholine | 78 |
| 2 | Piperidine | 1-(1-Methyl-5-amino-1H-indazol-3-yl)piperidine | 82 |
| 3 | Aniline | N-Phenyl-1-methyl-1H-indazol-3,5-diamine | 65 |
| 4 | Benzylamine | N-(Benzyl)-1-methyl-1H-indazol-3,5-diamine | 71 |
| 5 | 4-Fluoroaniline | N-(4-Fluorophenyl)-1-methyl-1H-indazol-3,5-diamine | 68 |
Table 3: Acylation of the 5-Amino Group of 3-Aryl-1-methyl-1H-indazol-5-amines
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetyl chloride | N-(1-Methyl-3-phenyl-1H-indazol-5-yl)acetamide | 95 |
| 2 | Benzoyl chloride | N-(1-Methyl-3-phenyl-1H-indazol-5-yl)benzamide | 91 |
| 3 | Methanesulfonyl chloride | N-(1-Methyl-3-phenyl-1H-indazol-5-yl)methanesulfonamide | 87 |
| 4 | Cyclopropanecarbonyl chloride | N-(1-Methyl-3-phenyl-1H-indazol-5-yl)cyclopropanecarboxamide | 93 |
| 5 | Isobutyryl chloride | N-(1-Methyl-3-phenyl-1H-indazol-5-yl)isobutyramide | 90 |
Table 4: In Vitro Anticancer Activity (IC50) of Derivatized 1-Methyl-1H-indazol-5-amines [1]
| Compound ID | R1 (at C3) | R2 (at C5-NH) | K562 (μM) | A549 (μM) | PC-3 (μM) | Hep-G2 (μM) |
| 1a | Phenyl | H | 8.21 | 15.34 | 12.87 | 9.55 |
| 1b | Phenyl | Acetyl | 5.15 | 10.21 | 8.93 | 6.42 |
| 1c | Phenyl | Benzoyl | 6.78 | 12.56 | 10.11 | 7.89 |
| 2a | 4-Methoxyphenyl | H | 7.98 | 14.88 | 11.92 | 9.01 |
| 2b | 4-Methoxyphenyl | Acetyl | 4.89 | 9.76 | 8.15 | 5.98 |
| 3a | Morpholino | H | >20 | >20 | >20 | >20 |
| 3b | Morpholino | Acetyl | 15.67 | >20 | 18.43 | 16.21 |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Buchwald-Hartwig Amination Protocol
This protocol outlines the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (10 mL) and the amine (1.2 mmol).
-
Add sodium tert-butoxide (1.4 mmol) to the stirred mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
General Acylation Protocol for the 5-Amino Group
This protocol describes the acylation of the 5-amino group of a 3-substituted-1-methyl-1H-indazol-5-amine.
Materials:
-
3-Aryl-1-methyl-1H-indazol-5-amine
-
Acyl chloride or sulfonyl chloride (1.1 equivalents)
-
Pyridine or triethylamine (1.5 equivalents)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 3-aryl-1-methyl-1H-indazol-5-amine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 mmol) to the solution.
-
Slowly add the acyl chloride or sulfonyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Logical Relationships and Workflows
Caption: Logical workflow for SAR studies of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Signaling Pathway
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by an indazole derivative.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Bromo-1-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-1-methyl-1H-indazol-5-amine with various boronic acids. This reaction is a critical transformation for the synthesis of diverse 3-aryl-1-methyl-1H-indazol-5-amine derivatives, which are key structural motifs in numerous biologically active compounds, particularly in the realm of kinase inhibitor discovery.
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives finding applications as potent inhibitors of various protein kinases. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the straightforward installation of aryl and heteroaryl moieties onto the indazole core. This allows for extensive structure-activity relationship (SAR) studies and the optimization of drug candidates.
The specific substrate, this compound, offers a strategic handle for C-3 functionalization. The presence of the N-methyl group prevents complications arising from reactions at the N1-position, while the 5-amino group can serve as a key interaction point with biological targets or as a site for further derivatization.
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromoindazoles
| Entry | Bromoindazole Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | High | [1] |
| 2 | 3-Bromo-1H-indazol-5-amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | MW | - | Good to Excellent | [2] |
| 3 | (NH) free 3-bromoindazoles | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | - | - | [2] |
| 4 | 5-Bromo-1H-indazole derivatives | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | Good | [1] |
Experimental Protocols
The following protocols are generalized methods based on established procedures for Suzuki-Miyaura cross-coupling reactions of similar bromoindazole derivatives. Optimization may be required for specific boronic acid coupling partners.
Protocol 1: Conventional Heating Conditions
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or 1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (Pd(dppf)Cl₂, 0.05 eq.) to the flask.
-
Add the solvent system, typically a 4:1 to 5:1 mixture of dioxane and degassed water.
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).
Protocol 2: Microwave-Assisted Conditions
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane/Ethanol/Water mixture (e.g., 6:3:1)
-
Microwave reactor vials
-
Standard laboratory work-up and purification supplies
Procedure:
-
In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), Cs₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.10 eq.).
-
Add the solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O in a 6:3:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous work-up as described in the conventional heating protocol.
-
Purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Kinase Inhibition by Indazole Derivatives
Caption: Inhibition of a protein kinase signaling pathway by an indazole derivative.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Bromo-indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of bromo-indazole derivatives. This palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the synthesis of N-substituted amino-indazoles, which are crucial scaffolds in many biologically active molecules and pharmaceutical candidates.[1] The indazole core is a privileged structure in medicinal chemistry, and the ability to form carbon-nitrogen bonds at various positions on the indazole ring allows for extensive exploration of structure-activity relationships.[1][2]
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (in this case, a bromo-indazole) and an amine.[1][3][4] The reaction proceeds in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1][4] The catalytic cycle generally involves three main steps: oxidative addition of the bromo-indazole to the Pd(0) catalyst, coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated indazole and regenerate the active Pd(0) catalyst.[1][3]
Data Presentation
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of 6-bromo-1H-indazole with a variety of primary and secondary amines.
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 92 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 90 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h. |
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]
| Amine | Product | Yield (%) |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Dibenzylamine | N,N-dibenzyl-1H-indazol-6-amine | 76 |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol | 89 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of bromo-indazole compounds. These may require optimization for specific substrates and amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
General Protocol for the Amination of 6-Bromo-1H-indazole with Primary Amines
Materials:
-
6-Bromo-1H-indazole
-
Primary amine
-
BrettPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).[1]
-
Evacuate and backfill the tube with an inert gas three times.[1]
-
Add anhydrous THF (5 mL) via syringe.[1]
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.[1]
General Protocol for the Amination of 6-Bromo-1H-indazole with Secondary Amines
Materials:
-
6-Bromo-1H-indazole
-
Secondary amine
-
RuPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).[1]
-
Evacuate and backfill the tube with an inert gas three times.[1]
-
Add anhydrous THF (5 mL) via syringe.[1]
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.[1]
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Use a pre-catalyst or ensure anhydrous and anaerobic conditions. |
| Poor quality reagents | Use freshly distilled/dried solvents and pure amines.[1] | |
| Incorrect base | The choice of base is crucial. LiHMDS is effective for this system. Other bases like NaOtBu or Cs2CO3 could be screened.[1] | |
| Formation of side products | Reductive dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature.[1] |
| Reaction at N1 of indazole | This is generally less favored, but protection of the N1 position (e.g., with a BOC or SEM group) can ensure regioselectivity.[1] |
References
Application Notes and Protocols for 3-Bromo-1-methyl-1H-indazol-5-amine and its Analogs in Cancer Research
Introduction
While specific research on 3-Bromo-1-methyl-1H-indazol-5-amine is limited, extensive investigation into its structural isomer, 5-Bromo-1-methyl-1H-indazol-3-amine, and its derivatives has revealed significant potential in the field of oncology. This compound serves as a key intermediate in the synthesis of various bioactive molecules for targeted cancer therapies.[1][2] The indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors and other anti-proliferative agents.[3][4] Derivatives have been shown to induce apoptosis and modulate key signaling pathways implicated in cancer progression.[3][5][6]
These application notes provide an overview of the utility of the 5-bromo-1-methyl-1H-indazol-3-amine scaffold in cancer research, along with detailed protocols for evaluating the anti-cancer activity of its derivatives.
Key Applications in Cancer Research
-
Kinase Inhibition: The 1H-indazole-3-amine structure is an effective hinge-binding fragment for various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[3] Derivatives of this scaffold have been investigated as inhibitors of polo-like kinase 4 (PLK4) and pan-BCR-ABL, including the resistant T315I mutant.
-
Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells. One notable compound, referred to as 6o in a study by Wang et al. (2023), demonstrated the ability to induce apoptosis in chronic myeloid leukemia (K562) cells.[3][5][6]
-
Cell Cycle Arrest: The same compound 6o was also found to affect the cell cycle progression in K562 cells, a common mechanism of action for anti-cancer agents.[3][5]
-
Modulation of p53/MDM2 Pathway: The anti-cancer effects of some derivatives are linked to the upregulation of the tumor suppressor protein p53 and downregulation of its negative regulator, MDM2.[3][5][6]
Quantitative Data
The anti-proliferative activity of various derivatives of 5-bromo-1H-indazol-3-amine has been quantified using IC50 values (the concentration required to inhibit the growth of 50% of cells). The data below is summarized from a study by Wang et al., 2023.[3]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Cancer | >40 | |
| PC-3 | Prostate Cancer | >40 | |
| Hep-G2 | Hepatoma | >40 | |
| HEK-293 | Normal Kidney Cells | 33.2 | |
| 5k | Hep-G2 | Hepatoma | 3.32 |
| 5-Fu (Control) | K562 | Chronic Myeloid Leukemia | 15.6 |
| A549 | Lung Cancer | 21.4 | |
| PC-3 | Prostate Cancer | 18.5 | |
| Hep-G2 | Hepatoma | 11.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562, A549, PC-3, Hep-G2) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for 48 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early/late apoptotic, necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and expose them to the test compound at various concentrations for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and MDM2.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, MDM2, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Synthesis Workflow
Caption: General synthetic scheme for 5-bromo-1H-indazol-3-amine derivatives.
Signaling Pathway
Caption: Proposed mechanism of action via the p53/MDM2 signaling pathway.
Experimental Workflow
Caption: Workflow for evaluating the in vitro anticancer properties of derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Aminoindazoles in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utility of 3-aminoindazole derivatives in the study and potential treatment of neurodegenerative diseases. The focus is on their role as kinase inhibitors targeting key pathological pathways in conditions such as Alzheimer's disease.
Introduction: The 3-Aminoindazole Scaffold
The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. These heterocyclic compounds are particularly significant in drug discovery for neurodegenerative diseases due to their ability to act as potent and selective inhibitors of various protein kinases. Dysregulation of kinase activity is a central pathological mechanism in Alzheimer's disease (AD), Parkinson's disease, and other related disorders. Specifically, kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) are implicated in tau hyperphosphorylation, amyloid-β (Aβ) production, and neuroinflammation, making them prime therapeutic targets.
Application Note 1: Targeting Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase that is constitutively active in the brain and plays a critical role in neuronal function.[1] However, its overexpression and aberrant activity are central to AD pathogenesis.[2] GSK-3β is a key molecular link between the two main hallmarks of AD: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] Active GSK-3β directly phosphorylates tau at multiple sites, promoting its aggregation into NFTs.[4] It also contributes to neuroinflammation by activating microglia and promoting the release of pro-inflammatory cytokines.[5][6][7] Consequently, the inhibition of GSK-3β is a major therapeutic strategy, and 3-aminoindazole derivatives have emerged as a promising class of inhibitors.
GSK-3β Signaling Pathway in Alzheimer's Disease
In healthy neurons, GSK-3β activity is suppressed by upstream signaling pathways like the PI3K/Akt and Wnt pathways.[3] In Alzheimer's disease, this regulation is impaired, leading to hyperactive GSK-3β which drives pathology. 3-Aminoindazole-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase's catalytic activity.
Quantitative Data: Indazole-Based GSK-3β Inhibitors
The following table summarizes the inhibitory potency of selected indazole-based compounds and other relevant GSK-3β inhibitors.
| Compound Name/ID | Scaffold Class | Target(s) | IC50 / Ki | Reference |
| Compound 14 | Indazole | GSK-3β | 4 nM (IC50) | [8] |
| LY2090314 | Non-indazole | GSK-3α/β | 1.5 nM / 0.9 nM (IC50) | [9] |
| COB-187 | Non-indazole | GSK-3α/β | 22 nM / 11 nM (IC50) | [1][9] |
| Tideglusib | Non-indazole | GSK-3 | 60 nM (IC50) | [9] |
| SB-415286 | Non-indazole | GSK-3α/β | 31 nM (Ki) | [9] |
Application Note 2: Targeting DYRK1A Kinase
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another critical enzyme in neurodegeneration. The gene for DYRK1A is located on chromosome 21, and its overexpression in Down syndrome is believed to contribute significantly to the early onset of AD-like pathology.[10][11] DYRK1A directly phosphorylates tau protein at several residues, which not only promotes tau aggregation but also "primes" it for subsequent phosphorylation by other kinases like GSK-3β.[11] Furthermore, DYRK1A can phosphorylate the amyloid precursor protein (APP), enhancing its amyloidogenic processing and leading to increased Aβ production.[12][13] Therefore, inhibiting DYRK1A presents a dual-pronged approach to tackling both major pathologies of AD.
Role of DYRK1A in APP and Tau Pathology
DYRK1A acts upstream of key pathological events in Alzheimer's disease. Its inhibition can theoretically reduce both the formation of amyloid plaques and neurofibrillary tangles.
Quantitative Data: DYRK1A Inhibitors
While specific 3-aminoindazole DYRK1A inhibitors with published IC50 values are less common in the initial search results, the broader class of indoles and related heterocycles has been explored. The table below includes representative DYRK1A inhibitors.
| Compound Name/ID | Scaffold Class | Target | IC50 / Kd | Reference |
| Thiadiazine 1 | Thiadiazine | DYRK1A | 9.41 µM (IC50) | [14] |
| Optimized Thiadiazines | Thiadiazine | DYRK1A | 71–185 nM (Kd) | [14] |
| Compound 11 | Pyrazolo[1,5-b]pyridazine | DYRK1A | 220 nM (IC50) | [15] |
| Harmine | β-carboline | DYRK1A | Potent Inhibitor | [14] |
Protocols
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[4][16][17][18]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a peptide based on human glycogen synthase I)[1]
-
ATP solution
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[19]
-
3-Aminoindazole test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 3-aminoindazole test compounds in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Include a "no inhibitor" (vehicle) control and a "no enzyme" (background) control.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or vehicle control to the appropriate wells of a 384-well plate.[16]
-
Enzyme Addition: Prepare a working solution of GSK-3β enzyme in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well (except for the "no enzyme" controls, to which 2 µL of buffer is added).
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near its Km value for GSK-3β. Initiate the kinase reaction by adding 2 µL of this mixture to all wells. The final reaction volume is 5 µL.
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[16] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: a. Equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[17]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Subtract the "no enzyme" background signal from all other readings. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and background control (100% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Neuroprotection Assay Against Aβ-Induced Toxicity in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of 3-aminoindazole compounds against amyloid-β toxicity using the human neuroblastoma SH-SY5Y cell line.[20][21][22] Cell viability is assessed using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Amyloid-β (1-42 or 25-35) peptide
-
Sterile DMSO and cell culture medium for dilutions
-
3-Aminoindazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 100% DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Aβ Peptide Preparation: Prepare an aggregated, neurotoxic Aβ solution. Briefly, dissolve Aβ peptide in a suitable solvent (e.g., 100% DMSO to make a stock) and then dilute into cell culture medium. Incubate the solution (e.g., at 37°C for 24-72 hours) to promote aggregation into toxic oligomers.[23]
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 2.5 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[21]
-
Treatment: a. Remove the old medium from the cells. b. Add fresh medium containing the pre-aggregated Aβ peptide at a final concentration known to induce approximately 50% cell death (e.g., 10-20 µM, to be determined empirically). c. In parallel wells, co-treat cells with the Aβ peptide and various concentrations of the 3-aminoindazole test compound. d. Include the following controls: untreated cells (vehicle only), cells treated with Aβ only, and cells treated with the test compound only (to check for inherent toxicity). e. Incubate the plate for an additional 24-48 hours at 37°C.[23][24]
-
MTT Assay for Cell Viability: a. After incubation, carefully remove the treatment medium. b. Add 100 µL of fresh medium and 10 µL of MTT stock solution (0.5 mg/mL final concentration) to each well.[23] c. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23] e. Shake the plate gently for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance readings to the untreated control wells (representing 100% viability). b. Plot cell viability (%) against the concentration of the test compound to determine the protective effect.
Protocol 3: Synthesis of N-Substituted 3-Aminoindazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for the formation of C-N bonds. It is an efficient method for synthesizing N-substituted 3-aminoindazoles from a 3-haloindazole precursor.[25][26]
Materials:
-
3-Haloindazole (e.g., 3-bromo-1H-indazole)
-
Desired primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or other Pd(0)/Pd(II) precatalyst
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
General Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the 3-haloindazole (1.0 equiv), the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 2.2-5.5 mol%), and the base (e.g., 1.5-2.0 equiv).
-
Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous solvent to the Schlenk tube.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring (e.g., at 100-110°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove inorganic salts and catalyst residues. c. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted 3-aminoindazole. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 4. promega.com [promega.com]
- 5. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 13. Frontiers | Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD [frontiersin.org]
- 14. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.es [promega.es]
- 19. mdpi.com [mdpi.com]
- 20. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the N-Methylation of Bromo-indazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-methylation of bromo-indazole, a critical reaction in the synthesis of various pharmacologically active molecules. Indazole derivatives are key structural motifs in numerous therapeutic agents, and their N-alkylation is a fundamental step in modifying their biological activity.[1][2] This protocol focuses on the use of methyl iodide as the methylating agent, a common and effective reagent for this transformation.[3]
The N-methylation of an indazole can result in two constitutional isomers, with the methyl group attached to either the N1 or N2 position of the indazole ring. The regioselectivity of this reaction is influenced by several factors, including the substitution pattern on the indazole ring, the choice of base, solvent, and reaction temperature.[2][4][5] Generally, N1-alkylation is thermodynamically favored, while N2-alkylation can be achieved under kinetic control.[6][7] This protocol provides a general method that often favors the formation of the more stable N1-isomer.[6]
Experimental Overview
The procedure involves the deprotonation of the bromo-indazole with a suitable base, followed by the nucleophilic attack of the resulting indazolide anion on methyl iodide. The choice of base is crucial, with strong bases like sodium hydride (NaH) often leading to high N1 selectivity, particularly in aprotic solvents like tetrahydrofuran (THF).[2][4] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are also commonly employed.[6][8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the N-methylation of various bromo-indazole isomers. It is important to note that yields and isomeric ratios can vary based on the specific substrate and precise reaction conditions.
| Starting Material | Base (Equivalents) | Methylating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | NaH (1.2) | Methyl iodide (1.1) | THF | 0 to RT | 12-16 | 6-Bromo-1-methyl-1H-indazole | Not specified | [1] |
| 4-Bromo-1H-indazole | K₂CO₃ (3) | Iodomethane (1.2-1.8) | Acetone | Reflux | 3-8 | 4-Bromo-1-methyl-1H-indazole & 4-Bromo-2-methyl-2H-indazole | Not specified | [8] |
| 6-Bromo-1H-indazole | NaH (1.05) | Methyl iodide (4) | THF | 0 to RT | Not specified | 6-Bromo-1-methyl-1H-indazole & 6-Bromo-2-methyl-2H-indazole | 51 (N1), 43 (N2) | [9] |
| 5-Bromo-1H-indazole-3-carboxylate | K₂CO₃ | Methyl iodide | DMF | RT | 17 | 5-Bromo-1-methyl-1H-indazole-3-carboxylate & 5-Bromo-2-methyl-2H-indazole-3-carboxylate | 44 (N1), 40 (N2) | [10] |
Note: "RT" denotes room temperature. The yields for mixed products refer to the isolated yields of each isomer after purification.
Experimental Protocol: N-Methylation of 6-Bromo-1H-indazole
This protocol describes a common method for the N-methylation of 6-bromo-1H-indazole using sodium hydride and methyl iodide in THF, which generally favors the N1-methylated product.
Materials:
-
6-Bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Ice bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask to create a suspension.
-
Indazole Addition: Cool the NaH suspension to 0 °C using an ice bath. Dissolve 6-bromo-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. During this time, the evolution of hydrogen gas should be observed as the indazole is deprotonated.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 equivalents) dropwise to the flask.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[1] A typical eluent system is a gradient of hexane and ethyl acetate.[1] The two isomers, 6-bromo-1-methyl-1H-indazole and 6-bromo-2-methyl-2H-indazole, can be separated, with the N1 isomer generally being less polar.
Workflow Diagram
Caption: Workflow for N-methylation of bromo-indazole.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen.[11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Bromo-1-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-methyl-1H-indazol-5-amine is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its substituted indazole core is a recognized pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors. The presence of a bromine atom at the 3-position and an amine group at the 5-position offers versatile handles for synthetic modification, making it a valuable starting material for the synthesis of compound libraries targeting various signaling pathways implicated in diseases such as cancer and inflammatory disorders.
While specific literature on the direct application of this compound is limited, its structural isomers, such as 5-Bromo-1-methyl-1H-indazol-3-amine, are well-documented as key intermediates in the development of therapeutic agents.[1] These related compounds are crucial in the synthesis of molecules targeting enzymes involved in tumor growth and other cellular processes.[1] This document provides an overview of the potential applications and detailed experimental protocols for this compound, drawing upon established methodologies for structurally related compounds.
Key Applications
The primary application of this compound and its isomers is in the synthesis of kinase inhibitors. The indazole scaffold is a privileged structure in this context, known to interact with the hinge region of various kinases.[2] The bromo- and amino-substituents allow for the introduction of diverse chemical moieties through cross-coupling and amidation reactions, respectively, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Potential therapeutic targets for compounds derived from this building block include, but are not limited to:
-
Receptor Tyrosine Kinases (RTKs): Involved in cell proliferation, differentiation, and survival.
-
Serine/Threonine Kinases: Such as those in the MAPK/ERK and PI3K/Akt signaling pathways, which are often dysregulated in cancer.
-
Non-receptor Tyrosine Kinases: Like those in the Src and Abl families.
Derivatives of the closely related 1H-indazol-3-amine have shown inhibitory activity against various cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cell lines.[2] For instance, one such derivative demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM.[2]
Synthetic Utility and Key Reactions
The chemical versatility of this compound allows for its participation in a variety of organic reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond at the bromine-bearing position. This reaction is widely used to introduce aryl or heteroaryl groups, which are often crucial for the biological activity of the final compounds.[3][4]
Additionally, the amino group can be functionalized through various reactions, including:
-
Acylation to form amides.
-
Sulfonylation to form sulfonamides.
-
Reductive amination.
-
Buchwald-Hartwig amination to introduce further aryl or heteroaryl substituents.
Data Presentation
The following tables summarize quantitative data from studies on a closely related isomer, 5-bromo-1H-indazol-3-amine , to provide an indication of expected yields and biological activities.
Table 1: Suzuki-Miyaura Coupling Reaction Yields with 5-bromo-1H-indazol-3-amine Derivatives
| Entry | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | 6 | 75-80 | [2] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | 6 | 75-80 | [2] |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | 6 | 75-80 | [2] |
Table 2: In Vitro Anti-proliferative Activity of a Derivative of 5-bromo-1H-indazol-3-amine (Compound 6o)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 5.15 | [2] |
| A549 | Lung Cancer | >50 | [2] |
| PC-3 | Prostate Cancer | 20.1 | [2] |
| Hep-G2 | Hepatoma | 11.2 | [2] |
| HEK-293 | Normal Kidney Cell | 33.2 | [2] |
Experimental Protocols
The following are detailed, generalized protocols for key reactions involving bromo-indazole scaffolds, which should be adaptable for this compound with appropriate optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from methodologies used for the Suzuki-Miyaura coupling of similar bromo-heterocycles.[2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)₂, 0.05-0.1 eq)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1) or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid/ester, and the base.
-
Add the palladium catalyst to the vessel.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) at least three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Acylation of the Amino Group
This protocol outlines the formation of an amide bond at the 5-amino position.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Acyl chloride or carboxylic acid anhydride (1.1-1.3 eq)
-
Base (e.g., Triethylamine or Pyridine, 1.5-2.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amino-indazole derivative in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base to the stirred solution.
-
Slowly add the acylating agent (acyl chloride or anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Synthetic Workflow
Caption: Generalized workflow for the synthesis of kinase inhibitors.
Signaling Pathway Example: MAPK/ERK Pathway
Derivatives of bromo-indazoles are often designed to inhibit kinases within critical signaling pathways like the MAPK/ERK pathway, which is frequently hyperactivated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-1-methyl-1H-indazol-5-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-bromo-1-methyl-1H-indazol-5-amine by column chromatography.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
-
Question: My column is not effectively separating the this compound from closely related impurities. What can I do?
-
Answer:
-
Optimize the Solvent System: A common starting point for indazole derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient. Based on closely related compounds, a gradient of 20-30% ethyl acetate in hexane is a good starting point.[1] Run thin-layer chromatography (TLC) with various solvent ratios to find the optimal separation window where the target compound has an Rf value of approximately 0.2-0.4.
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using neutral or basic alumina. For basic compounds like amines, alumina can sometimes offer better separation and reduce tailing.
-
Employ Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb it onto a small amount of silica gel. This "dry loading" technique often leads to sharper bands and improved resolution.
-
Issue 2: Significant Tailing of the Product Peak
-
Question: The fractions containing my product show significant tailing on TLC, leading to cross-contamination. How can I resolve this?
-
Answer: Tailing of amines on silica gel is a frequent issue caused by the interaction of the basic amine with acidic silanol groups on the silica surface.
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your mobile phase. This will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction and resulting in more symmetrical peaks.
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral or basic alumina can prevent the strong acidic interactions that lead to tailing.
-
Issue 3: Low Yield of Purified Product
-
Question: I am recovering a very low amount of my target compound after chromatography. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors.
-
Irreversible Adsorption: The compound may be permanently binding to the silica gel. This can be mitigated by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base such as triethylamine before running the column.
-
Compound Decomposition: The indazole derivative might be degrading on the acidic silica gel. If you suspect this, use flash chromatography to minimize the time the compound spends on the column. You can also test the stability of your compound on a silica TLC plate by spotting it and letting it sit for several hours before eluting to see if degradation occurs.
-
Compound is Too Polar: If the compound is not eluting, a more polar solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol, can be employed.
-
Issue 4: Difficulty Separating N1 and N2 Isomers
-
Question: My crude product contains both the N1 and N2 methyl-indazole isomers, which are co-eluting. How can I separate them?
-
Answer: The separation of N1 and N2 isomers of indazoles can be particularly challenging with column chromatography due to their similar polarities.
-
High-Resolution Chromatography: Meticulous optimization of the mobile phase and the use of a high-performance flash chromatography system may provide the necessary resolution.
-
Consider Recrystallization: For some indazole derivatives, a mixed-solvent recrystallization can be a more effective and scalable method for separating isomers than chromatography. Experiment with solvent systems like methanol/water to exploit differences in solubility between the isomers.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the column chromatography of this compound?
A1: A good starting point is a gradient elution with n-hexane and ethyl acetate. Based on the purification of similar compounds, begin with 20% ethyl acetate in hexane and gradually increase the polarity.[1] Always perform TLC first to determine the optimal solvent ratio.
Q2: What type of stationary phase is best for this purification?
A2: Standard silica gel (60 Å, 230-400 mesh for flash chromatography) is the most common choice. However, if you encounter issues with tailing or low yield, consider using neutral or basic alumina.
Q3: How can I visualize the compound on a TLC plate?
A3: this compound contains a chromophore and should be visible under UV light (254 nm). Alternatively, staining with a potassium permanganate solution can be used.
Q4: Should I use wet or dry loading for my sample?
A4: Dry loading is generally recommended for optimal separation. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or distilled)
-
Ethyl Acetate (ACS grade or distilled)
-
Triethylamine (optional, for tailing reduction)
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Eluent collection tubes
2. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product (a general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Remove the solvent by rotary evaporation to obtain a dry powder.
-
Carefully add the powdered sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 40% ethyl acetate in hexane. If tailing is observed on TLC, add 0.1% triethylamine to the mobile phase.
-
Collect fractions of a consistent volume in labeled test tubes.
-
Monitor the separation process by periodically analyzing the collected fractions using TLC.
5. Product Isolation:
-
Identify the fractions containing the pure product by TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of a bromo-indazol-amine derivative.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | 20-30% Ethyl Acetate in Hexane | [1] |
| Typical Rf of Pure Compound | ~0.3 (in 30% EtOAc/Hexane) | Estimated |
| Purity Before Chromatography | Varies (e.g., 85-95%) | - |
| Purity After Chromatography | >98% | Estimated |
| Typical Yield | 60-80% | Estimated |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for column chromatography purification.
References
Optimizing reaction conditions for 3-Bromo-1-methyl-1H-indazol-5-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis beginning with a substituted fluorobenzonitrile. The key steps typically include the formation of the indazole ring system via cyclization with hydrazine, followed by N-methylation and selective bromination. The precise order of these steps can be varied to optimize yield and purity.
Q2: What are the critical parameters to control during the bromination step?
The bromination step is crucial and requires careful control to avoid side reactions. Key parameters include the choice of brominating agent (e.g., N-Bromosuccinimide - NBS), reaction temperature, and the equivalents of the reagent. Over-bromination and hydrolysis of other functional groups are common side reactions if conditions are not optimized.[1][2] For instance, using a slight excess of NBS at a controlled temperature (e.g., 25 °C) can favor the desired mono-brominated product.[2]
Q3: How can I purify the final product, this compound?
Purification of the final compound can typically be achieved through recrystallization or column chromatography.[1] The choice of solvent for recrystallization is critical and may involve screening various solvent systems, such as a binary mixture of methanol and water, to obtain high purity crystals.[1] Column chromatography using silica gel is another effective method for separating the desired product from isomers and other impurities.
Q4: What are the potential safety hazards associated with this synthesis?
The synthesis may involve hazardous reagents and reaction conditions. For example, hydrazine is a toxic and potentially explosive compound. Brominating agents can be corrosive and release hazardous vapors. It is essential to conduct all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some bromination reactions can be highly exothermic and require careful temperature control to prevent runaways.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction during cyclization, methylation, or bromination. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Optimize reaction time and temperature for each step. - Ensure the purity of starting materials and reagents. |
| Formation of multiple products (isomers) | Lack of regioselectivity during bromination or methylation. | - For bromination, control the stoichiometry of the brominating agent (e.g., use 1.07 equivalents of NBS).[2] - Adjust the reaction temperature; lower temperatures may improve selectivity.[1] - For methylation, the choice of base and alkylating agent can influence the position of the methyl group. |
| Presence of over-brominated side products | Excess of brominating agent or elevated reaction temperature. | - Reduce the equivalents of the brominating agent.[2] - Maintain a lower and consistent reaction temperature during the addition of the brominating agent and throughout the reaction.[2] |
| Hydrolysis of nitrile or other functional groups | Presence of water or harsh acidic/basic conditions, especially at elevated temperatures. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Neutralize the reaction mixture promptly during workup. |
| Difficulty in isolating the product | Product may be soluble in the workup solvents or form an emulsion. | - If the product precipitates during workup, it can be isolated by filtration.[3] - For emulsions, add brine to break the emulsion or filter the mixture through a pad of celite. - Explore different extraction solvents. |
| Product is an oil instead of a solid | Presence of impurities or residual solvent. | - Purify the product using column chromatography. - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Ensure all solvent is removed under high vacuum. |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed synthetic route based on analogous preparations. Optimization may be required.
Step 1: Synthesis of 5-Amino-1H-indazole
A plausible starting point is the synthesis of an amino-indazole from a corresponding fluorobenzonitrile and hydrazine, a common method for forming the indazole ring.[3]
-
To a solution of a suitable aminofluorobenzonitrile derivative in ethanol, add hydrazine hydrate.
-
Heat the reaction mixture in a sealed tube at a controlled temperature (e.g., 343 K) for several hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture to dryness.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the amino-indazole.[4]
Step 2: N-Methylation of 5-Amino-1H-indazole
-
Dissolve the 5-amino-1H-indazole in a suitable solvent such as DMF.
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution.
-
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature or gentle heating until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product if necessary.
Step 3: Bromination of 1-methyl-1H-indazol-5-amine
-
Dissolve the 1-methyl-1H-indazol-5-amine in a suitable solvent, such as a strong acid like sulfuric acid.[1]
-
Cool the solution to a controlled temperature (e.g., 25 °C).
-
Slowly add N-Bromosuccinimide (NBS) in portions, keeping the temperature constant.[2]
-
Stir the reaction for several hours until completion is observed by TLC or LC-MS.[1]
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude this compound by recrystallization or column chromatography.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-1-methyl-1H-indazol-5-amine. The following information is based on established synthetic methodologies for related indazole compounds and general organic chemistry principles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions. The synthesis can be conceptually broken down into several key stages, each with its own set of challenges.
A potential synthetic workflow is outlined below. Troubleshooting for each major step is detailed in the subsequent sections.
Caption: A potential synthetic workflow for this compound.
Issue 1: Low Yield in Indazole Ring Formation
Question: I am experiencing a low yield during the formation of the methyl-indazole ring from the diazotization and cyclization of my starting material. What are the potential causes and solutions?
Answer:
Low yields in indazole synthesis via diazotization and cyclization can stem from several factors:
-
Incomplete Diazotization: The diazonium salt intermediate may be unstable or its formation may be incomplete.
-
Solution: Ensure the reaction temperature is kept low (typically 0-5 °C) to maintain the stability of the diazonium salt. Use fresh sodium nitrite and ensure the acid concentration is optimal.
-
-
Side Reactions: The diazonium salt can participate in unwanted side reactions, such as coupling or decomposition.
-
Solution: Maintain a low temperature and add the sodium nitrite solution slowly to control the reaction rate. Ensure efficient stirring to prevent localized high concentrations of reactants.
-
-
Inefficient Cyclization: The subsequent intramolecular cyclization to form the indazole ring may be slow or incomplete.
-
Solution: After diazotization, a gradual increase in temperature may be required to promote cyclization. The optimal temperature and reaction time should be determined empirically.
-
Issue 2: Poor Regioselectivity during N-Methylation
Question: My N-methylation step is producing a mixture of N1 and N2 isomers, leading to a difficult separation and low yield of the desired 1-methyl-indazole. How can I improve the regioselectivity?
Answer:
Regioselectivity in the N-methylation of indazoles is a common challenge. The ratio of N1 to N2 isomers is influenced by the substrate, methylating agent, solvent, and base.
-
Steric Hindrance: The substituent pattern on the indazole ring can influence the site of methylation.
-
Reaction Conditions:
-
Methylating Agent: Stronger alkylating agents may favor one isomer over the other. Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane.
-
Base and Solvent: The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetone, THF) can significantly alter the N1/N2 ratio. Generally, polar aprotic solvents like DMF with a base like potassium carbonate are common.
-
Troubleshooting Steps:
-
Screen different bases and solvents: A systematic screening of reaction conditions can help identify the optimal combination for favoring the N1 isomer.
-
Protecting Groups: In some cases, using a protecting group strategy can direct the methylation to the desired nitrogen.
Issue 3: Formation of Over-brominated and Other Side Products during Bromination
Question: The bromination of my 1-methyl-1H-indazole intermediate is resulting in di-brominated products and other impurities. How can I achieve selective mono-bromination at the C3 position?
Answer:
The indazole ring is susceptible to electrophilic substitution, and controlling the selectivity of bromination is crucial. Over-bromination is a common side reaction.[1][2]
-
Brominating Agent: The choice of brominating agent and its stoichiometry are critical.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity.[1]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity.
-
Stoichiometry: Using a slight excess or a stoichiometric amount of the brominating agent is crucial. Using a large excess will likely lead to multiple brominations.
-
Comparison of Brominating Agents for a Related Indazole Synthesis [1][2]
| Brominating Agent | Temperature (°C) | Equivalents | Observed Issues |
| Br₂ | Elevated | >1.2 | Hydration of nitrile group, over-bromination |
| NBS | 25 | 1.2 | Formation of di-brominated product |
| NBS | 25 | 1.07 | Minimized over-bromination |
Troubleshooting Workflow for Bromination:
Caption: Troubleshooting workflow for the regioselective bromination step.
Issue 4: Incomplete Reduction of the Nitro Group
Question: The final step, the reduction of the nitro group to an amine, is not going to completion, or I am observing side reactions. What are the best practices for this transformation?
Answer:
The reduction of an aromatic nitro group is a common transformation, but the choice of reducing agent and reaction conditions is important to avoid side reactions and ensure complete conversion.
-
Common Reducing Agents:
-
Tin(II) Chloride (SnCl₂): A classic and effective reagent for this reduction.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, but may not be compatible with other functional groups (e.g., the bromo substituent can sometimes be removed).
-
Iron (Fe) in Acetic Acid: A cost-effective and mild reducing system.
-
Troubleshooting Steps:
-
Ensure sufficient equivalents of the reducing agent.
-
Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
If using catalytic hydrogenation, screen different catalysts and solvent systems. Be mindful of potential dehalogenation.
-
Work-up procedure is critical: Ensure proper pH adjustment during work-up to isolate the amine product.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common strategy would be to start with a commercially available substituted aniline or toluene derivative that can be converted into the desired indazole skeleton. For example, a substituted 2-aminobenzonitrile could be a precursor for forming the indazole ring.[3][4]
Q2: What purification techniques are most effective for the intermediates and the final product?
Column chromatography on silica gel is a common method for purifying the intermediates.[5][6] Recrystallization can also be an effective technique for obtaining highly pure final product, especially if a suitable solvent system is identified.[5]
Q3: How can I confirm the correct regiochemistry of the final product?
A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and NOE): This is the most powerful tool for determining the substitution pattern on the indazole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
X-ray Crystallography: Provides unambiguous structural confirmation if a suitable crystal can be obtained.[5][6]
Q4: Are there any safety precautions I should be aware of?
Yes, several reagents used in this synthesis are hazardous:
-
Bromine and NBS: Are corrosive and strong oxidizing agents.
-
Diazonium salts: Can be explosive if allowed to dry out.
-
Solvents like DMF: Have reproductive toxicity.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols (Exemplary for Related Syntheses)
The following protocols are adapted from literature procedures for the synthesis of related bromo-indazol-amines and should be optimized for the specific target molecule.
Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile[3][4]
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).
-
Heat the reaction mixture in a sealed tube at 95-100 °C.[4] The reaction time can vary from a few minutes to several hours.[3][4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to dryness.
-
The crude solid can be purified by recrystallization from a suitable solvent like ethanol to afford the product.[5]
Protocol 2: Bromination of an Indazole using NBS[2]
-
Dissolve the 1-methyl-1H-indazole intermediate in a suitable solvent (e.g., sulfuric acid).
-
Add N-Bromosuccinimide (NBS) (1.07 equivalents) portion-wise at a controlled temperature (e.g., 25 °C).
-
Stir the reaction mixture for a specified time (e.g., 18 hours), monitoring by TLC or LC-MS.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the filter cake with a suitable solvent (e.g., ethyl acetate) to remove impurities.
-
The crude product can be further purified by column chromatography or recrystallization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Indazole Synthesis Technical Support Center: A Guide to Preventing Regioisomer Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a critical challenge in medicinal chemistry: the prevention of regioisomer formation during indazole synthesis. The indazole nucleus is a privileged scaffold in a multitude of pharmacologically active agents, but controlling the site of substitution on the pyrazole ring (N1 vs. N2) is a frequent and often complex issue.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to empower researchers to achieve high regioselectivity in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole synthesis so important?
The biological activity of N-substituted indazole derivatives is often highly dependent on the position of the substituent. The N1- and N2-isomers can exhibit vastly different pharmacological profiles, binding affinities, and metabolic stabilities. Therefore, obtaining a single, pure regioisomer is crucial for accurate structure-activity relationship (SAR) studies and the development of safe and effective drug candidates. Uncontrolled formation of regioisomers leads to difficult and costly purification steps, ultimately reducing the overall efficiency of the synthetic route.
Q2: What are the primary factors that influence whether N1 or N2 substitution occurs?
The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products.[1] Key parameters that can be modulated to favor one regioisomer over the other include:
-
Choice of Base and Solvent: This combination is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1] The polarity of the solvent and the nature of the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms of the indazole ring.[1]
-
Substituents on the Indazole Ring: Both the electronic properties and the steric hindrance of substituents play a significant role.
-
Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[1]
-
Electronic Effects: Electron-withdrawing groups (EWGs), particularly at the C7-position (e.g., -NO₂ or -CO₂Me), have been observed to direct alkylation to the N2-position with high selectivity (≥ 96%).[1][2][3][4]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable.[2][5]
-
Nature of the Alkylating Agent: The reactivity and structure of the electrophile can also impact the N1/N2 ratio.
Troubleshooting Guide
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
This is a common issue when thermodynamic and kinetic factors are not strongly biased towards one isomer. To enhance N1-selectivity, consider the following strategies:
-
Leverage Thermodynamic Stability: The N1-substituted indazole is often the thermodynamically more stable product.[2]
-
Strategy: Employ conditions that allow for equilibration. This can sometimes be achieved by using a weaker base and a polar aprotic solvent like DMF, although this can also lead to mixtures.[6] A more reliable approach is to use a strong, non-coordinating base in a non-polar solvent.
-
Recommended Action: Switch to sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent. This combination has been shown to provide excellent N1-regioselectivity (>99:1 in some cases).[2][3][4]
-
-
Introduce Steric Hindrance:
-
Strategy: If your synthetic route allows, utilize an indazole starting material with a bulky substituent at the C3-position. This will sterically shield the N2-position, directing the incoming electrophile to the N1-position.
-
-
Check Your Alkylating Agent:
-
Strategy: While less common, the nature of the electrophile can play a role. If possible, experiment with different leaving groups on your alkylating agent (e.g., switching from a bromide to a tosylate).
-
Problem 2: I need to synthesize the N2-substituted indazole, but my current method consistently favors the N1 isomer. What should I change?
Favoring the kinetically preferred N2-product often requires overcoming the inherent thermodynamic stability of the N1-isomer. Here are some effective strategies:
-
Utilize a Directing Group:
-
Employ Mitsunobu Conditions:
-
Strategy: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is known to favor the formation of the N2-regioisomer.[2][5][7] For example, the reaction of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded an N1:N2 ratio of 1:2.5.[2][7]
-
-
Acid-Catalyzed Alkylation:
-
Strategy: In some cases, acidic conditions can promote N2-alkylation. For instance, using triflic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent can lead to exclusive N2-alkylation.[8]
-
-
Consider Alternative Synthetic Routes:
Problem 3: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.
Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[12]
-
Strategy: Employ a milder, one-pot condensation-Cadogan reductive cyclization. This involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization using a phosphine reducing agent like tri-n-butylphosphine at a lower temperature (e.g., 80 °C).[9][15][17] This approach avoids the need to isolate the intermediate and often provides higher yields.[9]
Data on Regioselectivity in Indazole N-Alkylation
The following tables summarize quantitative data on the impact of various reaction parameters on the N1/N2 product ratio.
Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate with n-Pentyl Bromide
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1 | Cs₂CO₃ | DMF | rt | 1.7:1 | 86 | [3] |
| 2 | K₂CO₃ | DMF | rt | 1.4:1 | 80 | [3] |
| 3 | Na₂CO₃ | DMF | rt | 1.5:1 | 27 | [3] |
| 4 | NaH | THF | rt to 50 | >99:1 | 95 | [2][3] |
Table 2: Effect of C7-Substituent on N-Alkylation with n-Pentyl Bromide (NaH/THF)
| Entry | Indazole Substrate | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | 7-NO₂-1H-indazole | rt to 50 | 4:96 | 88 | [5] |
| 2 | 7-CO₂Me-1H-indazole | rt to 50 | <1:99 | 94 | [5] |
Table 3: N2-Selective Methods
| Entry | Indazole Substrate | Alkylating Agent/Method | Catalyst/Reagents | Temperature (°C) | N1:N2 Ratio | Yield (%) (Isomer) | Reference |
| 1 | Methyl 1H-indazole-3-carboxylate | n-Pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to rt | 1:2.5 | 58 (N2), 20 (N1) | [2][5][7] |
| 2 | 1H-indazole | Ethyl diazoacetate | TfOH / DCM | rt | 0:100 | 95 (N2) | [5] |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high N1-regioselectivity using NaH in THF.[5][12][20]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N2-Selective Mitsunobu Alkylation
The Mitsunobu reaction generally provides a preference for the N2-regioisomer.[5][6]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5-2.3 equiv), and triphenylphosphine (PPh₃, 1.5-2.0 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat to 50 °C for a few hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.
Protocol 3: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles
This mild, one-pot procedure is highly effective for the regioselective synthesis of 2H-indazoles.[9][12][15][17]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equiv), the desired aniline or aliphatic amine (1.1 equiv), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizing Regioselectivity Control
The following diagrams illustrate the key decision-making processes and influencing factors in achieving regioselective indazole synthesis.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Factors influencing the N1 vs. N2 alkylation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Removing hydrazine from 3-aminoindazole reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-aminoindazole, with a specific focus on the removal of residual hydrazine from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess hydrazine after the synthesis of 3-aminoindazole?
A1: Several methods can be employed to remove unreacted hydrazine from your reaction mixture. The choice of method depends on the solubility and stability of your specific 3-aminoindazole derivative. Common techniques include:
-
Aqueous Extraction: Hydrazine is highly soluble in water. Washing the organic reaction mixture with water or a dilute acid solution can effectively remove it.
-
Precipitation and Washing: If your 3-aminoindazole product is a solid and precipitates out of the reaction mixture, you can filter the product and wash it with a suitable solvent (like cold ethanol or water) to remove residual hydrazine.[1]
-
Chemical Quenching: Reacting the excess hydrazine with a quenching agent to form a more easily removable byproduct.
-
Azeotropic Distillation: Distilling the reaction mixture with a solvent that forms an azeotrope with hydrazine, such as xylene, can be effective but requires careful temperature control.
Q2: How can I detect and quantify the amount of residual hydrazine in my final 3-aminoindazole product?
A2: Due to its potential genotoxicity, regulatory bodies often require strict limits on hydrazine levels in active pharmaceutical ingredients (APIs).[2] Several sensitive analytical methods are available:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method. Hydrazine is typically derivatized in-situ with a ketone, such as acetone, to form a volatile azine that can be analyzed by headspace GC-MS.[3][4]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method also involves derivatization to improve chromatographic retention and sensitivity. A common derivatizing agent is p-anisaldehyde.[5][6]
-
Spectrophotometry: A colorimetric method can be developed by reacting hydrazine with a chromogenic agent. This method is often simpler but may be less sensitive than chromatographic techniques.
Troubleshooting Guides
Issue 1: My 3-aminoindazole product does not precipitate from the reaction mixture.
-
Problem: You are attempting to isolate your product by precipitation to remove hydrazine, but it remains in solution.[7]
-
Possible Causes & Solutions:
-
High Solubility: Your specific 3-aminoindazole derivative may be highly soluble in the reaction solvent.
-
Solution 1: Anti-Solvent Addition: Try adding an anti-solvent (a solvent in which your product is insoluble but hydrazine is soluble) to induce precipitation. Water is often a good first choice.[1]
-
Solution 2: Solvent Evaporation: Carefully concentrate the reaction mixture under reduced pressure. Be aware of the safety risks associated with heating hydrazine. Perform this in a well-ventilated fume hood behind a blast shield.
-
Solution 3: Switch to Extraction: If precipitation is not feasible, switch to a liquid-liquid extraction workup.
-
-
Issue 2: I am concerned about the safety of removing hydrazine by evaporation.
-
Problem: You need to remove excess hydrazine but are hesitant to use a rotary evaporator due to the explosive nature of anhydrous hydrazine.[7]
-
Solutions:
-
Nitrogen Stream: For small volumes, placing the reaction flask under a gentle stream of nitrogen overnight in a fume hood can effectively evaporate the hydrazine without heating.
-
Chemical Quenching: This is often the safest approach. React the excess hydrazine with a suitable quenching agent before any concentration steps. See the detailed protocol below.
-
Issue 3: I suspect the quenching agent is reacting with my 3-aminoindazole product.
-
Problem: After adding a quenching agent, you observe a lower yield or the formation of new impurities.
-
Possible Causes & Solutions:
-
Product Instability: Your 3-aminoindazole derivative may be unstable to the quenching conditions (e.g., oxidative degradation). 3-aminoindazoles can be susceptible to oxidation.
-
Solution 1: Use a Milder Quenching Agent: Instead of strong oxidizing agents, consider using acetone, which reacts with hydrazine to form acetone azine under relatively mild conditions.
-
Solution 2: Optimize Quenching Conditions: If using an oxidizing agent, carefully control the temperature (perform the quench at low temperature) and the stoichiometry of the quenching agent.
-
Solution 3: Test Stability: Before performing the quench on a large scale, take a small aliquot of your purified product and subject it to the quenching conditions to check for degradation.
-
-
Data Presentation
Table 1: Comparison of Analytical Methods for Residual Hydrazine Detection
| Method | Derivatizing Agent | Typical Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| GC-MS | Acetone | 0.1 ppm[3][4] | High sensitivity, suitable for volatile impurities | Requires derivatization |
| HPLC-MS/MS | p-Anisaldehyde | 0.0493 ng/mL[5][6] | High sensitivity and specificity | Requires derivatization, more complex instrumentation |
| Spectrophotometry | p-Dimethylaminobenzaldehyde | 0.6 µg/g | Cost-effective, simple instrumentation | Lower sensitivity, potential for interference |
Experimental Protocols
Protocol 1: Removal of Hydrazine by Chemical Quenching with Acetone
This protocol describes the conversion of excess hydrazine into acetone azine, which is generally more easily removed by extraction or distillation.
-
Cool the Reaction Mixture: After the 3-aminoindazole synthesis is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Add Acetone: Slowly add acetone (2-3 equivalents relative to the initial amount of hydrazine) to the stirred reaction mixture. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of hydrazine.
-
Extraction: a. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). b. Wash the organic layer with water (2-3 times) to remove any remaining water-soluble impurities. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-aminoindazole.
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
Protocol 2: Quantitative Analysis of Residual Hydrazine by Headspace GC-MS
This protocol is based on the in-situ derivatization of hydrazine with acetone.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the 3-aminoindazole sample into a headspace vial.[4] b. Add a diluent (e.g., dimethyl sulfoxide) and the derivatizing agent, which is typically a solution of acetone in the diluent. c. Seal the vial immediately.
-
Derivatization: Vortex the vial and incubate it at a specific temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow for complete derivatization of hydrazine to acetone azine.
-
GC-MS Analysis: a. Transfer the vial to the headspace autosampler. b. Inject the headspace vapor onto the GC column. c. Use a suitable GC temperature program to separate the acetone azine from other volatile components. d. Monitor for the characteristic ions of acetone azine in the mass spectrometer (e.g., m/z 112).[4]
-
Quantification: Calculate the concentration of hydrazine in the original sample by comparing the peak area of acetone azine to a calibration curve prepared using known concentrations of hydrazine standards.
Visualizations
Caption: Workflow for removing excess hydrazine from a 3-aminoindazole reaction mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. sielc.com [sielc.com]
- 3. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Bromo-Indazole Synthesis Scale-Up
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of bromo-indazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bromo-indazoles, offering potential causes and solutions.
Issue 1: Low Yield in Bromination or Cyclization Steps
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or HPLC to ensure full conversion of the starting material.[1] - Extend the reaction time or moderately increase the temperature if the reaction stalls, but be cautious of potential side reactions. |
| Suboptimal Reaction Temperature | - For exothermic reactions like bromination and diazotization, maintain strict temperature control (e.g., 0-5°C) using an ice-salt bath to prevent decomposition of intermediates.[1] - For cyclization reactions, ensure the temperature is high enough for a sufficient reaction rate, as specified in the protocol (e.g., reflux).[2] |
| Formation of Undesired Regioisomers | - The choice of solvent can influence regioselectivity; protic solvents may favor one isomer over another.[1] - For direct bromination, using a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂) can offer better control.[1] - Protecting one of the indazole nitrogen atoms can direct the bromination to a specific position.[1] |
| Inefficient Workup and Product Loss | - During aqueous extraction, ensure the pH is adjusted correctly to minimize the solubility of the bromo-indazole product in the aqueous phase.[1] - Avoid overly aggressive extraction or multiple unnecessary transfer steps to minimize mechanical losses. |
Issue 2: Formation of Multiple Isomers and Byproducts
The formation of regioisomers is a common challenge in indazole chemistry. The following diagram illustrates a decision-making process for controlling N1/N2 regioselectivity during alkylation, a common subsequent step.
Issue 3: Difficulty in Final Product Purification
| Potential Cause | Suggested Solutions |
| Co-elution of Impurities or Isomers in Column Chromatography | - Experiment with different solvent systems to improve separation, such as gradients of ethyl acetate/heptane or dichloromethane/methanol.[1] - Consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a modifier (e.g., triethylamine for basic compounds) to the eluent.[1] |
| Product is a Solid but Difficult to Purify via Chromatography | - Recrystallization is a powerful and scalable alternative to chromatography for solid products.[1] - A systematic solvent screening should be performed to find a solvent where the product has high solubility when hot and low solubility when cold.[3] Common solvents to test include ethanol, ethyl acetate, and heptane.[1] |
| Product "Oils Out" During Crystallization | - This can be caused by the solution cooling too quickly or the presence of significant impurities.[3] - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] - If impurities are high, a preliminary purification by another method may be necessary.[3] |
The following diagram outlines a logical workflow for selecting a suitable crystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up bromo-indazole synthesis?
A2: The main challenges include controlling the regioselectivity of bromination or cyclization, managing reaction exotherms, achieving consistent yields, and developing scalable purification methods to remove isomers and other impurities.[1]
Q2: What are the key safety concerns during the scale-up of bromo-indazole synthesis?
A3: Several reagents used in these syntheses require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
Brominating Agents (NBS, Br₂): These can be highly reactive, corrosive, and toxic.[1] Special care must be taken during their handling and addition, especially on a large scale.
-
Hydrazine Hydrate: This reagent is highly toxic and corrosive.[1]
-
Exothermic Reactions: Bromination and diazotization reactions can be highly exothermic. Inadequate temperature control during scale-up can lead to runaway reactions.
-
Catalytic Hydrogenation: If used for nitro group reduction, this process involves flammable hydrogen gas and requires specialized equipment.[1]
Q3: How can I improve the regioselectivity of bromination on an indazole ring?
A3: Regioselectivity is influenced by several factors:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than elemental bromine.[1]
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the isomer ratio. Screening various conditions on a small scale is recommended.[1]
-
Protecting Groups: Protecting one of the indazole nitrogen atoms can direct bromination to a specific position.[1]
-
Substituent Effects: The electronic properties of existing substituents on the indazole ring will direct the position of bromination.
Q4: Column chromatography is not ideal for purification at a large scale. What are the alternatives?
A4: For large-scale purification of solid bromo-indazoles, recrystallization is the most common and effective alternative.[1] Slurrying the crude product in a suitable solvent where the impurities are soluble but the product is not can also be an effective purification technique.
Q5: How can I confirm the successful synthesis and purity of my bromo-indazole product?
A5: A combination of standard analytical techniques is essential:[1]
-
NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps identify and quantify isomeric impurities.[1]
-
Mass Spectrometry (MS): Verifies the molecular weight of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound and can be used to quantify impurities.[1]
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing fraction purity during column chromatography.[1]
Data Presentation
Table 1: Comparison of Bromination Reagents for Indazole Synthesis
| Brominating Agent | Typical Reaction Conditions | Selectivity | Safety Considerations |
| Bromine (Br₂) | Acetic acid or chlorinated solvents, often at low temperatures. | Can be less selective, potentially leading to over-bromination (di- or tri-bromination).[1] | Highly corrosive, toxic, and volatile. Requires careful handling in a fume hood.[1] |
| N-Bromosuccinimide (NBS) | Acetonitrile or chlorinated solvents, often with a radical initiator for specific positions. | Generally more selective than Br₂, providing better control over mono-bromination.[1] | Corrosive solid, handle with care. |
Table 2: Summary of a Large-Scale Synthesis Protocol for 6-Bromo-1H-indazole
| Parameter | Value |
| Starting Material | 4-bromo-2-methylaniline (95.0 g)[2] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide[2] |
| Solvents | Chloroform, Heptane[2] |
| Reaction Temperature | Acetylation: < 40°C; Diazotization & Cyclization: Reflux at 68°C[2] |
| Reaction Time | 20 hours for cyclization[2] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC[2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 6-Bromo-1H-indazole[2]
This protocol details the synthesis from 4-bromo-2-methylaniline.
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Stir the resulting solution for approximately 50 minutes.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
-
Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.
-
Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent from the resulting mixture.
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
The following diagram provides a visual representation of this experimental workflow.
Protocol 2: Synthesis of 6-bromo-4-nitro-1H-indazole via Nitration[1]
This protocol describes the regioselective nitration of 6-bromo-1H-indazole.
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved.
-
Cool the mixture to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by pouring the mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
References
Technical Support Center: Purifying 3-Bromo-1-methyl-1H-indazol-5-amine by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the recrystallization of 3-Bromo-1-methyl-1H-indazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when the solution is too supersaturated. Here are several strategies to address this:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath.
-
Use more solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture and reheat until the oil dissolves. Then, attempt to cool it again slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure, solid compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change the solvent system: If the above methods fail, your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or adjust the ratio of your mixed solvent system to include more of the anti-solvent.
Q3: The recovery of my purified product is very low. How can I improve the yield?
A3: Low recovery can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling.
-
Cooling for an insufficient amount of time: Make sure to cool the solution thoroughly, preferably in an ice bath, to maximize the precipitation of the product.
-
Premature crystallization: If crystals form during the hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and flask for the filtration.
-
Washing with the wrong solvent: When washing the collected crystals, use a small amount of the ice-cold recrystallization solvent to avoid redissolving your product.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: If your product remains colored after recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound will not dissolve | Incorrect solvent choice. | The compound is likely not soluble enough in the chosen solvent. Try a more polar solvent. For this compound, solvents like ethanol or acetone are good starting points. |
| No crystals form upon cooling | Solution is not saturated (too much solvent used). | Boil off some of the solvent to increase the concentration and then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Crystals form too quickly | Solution is too concentrated or cooled too rapidly. | Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Product is an oil, not crystals ("oiling out") | The compound's melting point is below the boiling point of the solvent, or the solution is too supersaturated. | Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly. Consider a different solvent system with a lower boiling point. |
| Low yield of recovered product | Too much solvent was used for recrystallization or washing. | Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | Use pre-heated glassware for hot filtration. | |
| Product is still impure | Inappropriate solvent choice. | The impurities may have similar solubility to the product in the chosen solvent. Experiment with different solvents or solvent systems. |
| Crystals formed too quickly, trapping impurities. | Ensure slow cooling to allow for the formation of a pure crystal lattice. |
Solvent Suitability for Recrystallization of Substituted Indazoles
| Solvent/System | Solubility of Compound | Solubility of Impurities | Suitability | Notes |
| Ethanol | Good when hot, lower when cold | Varies | Good | A good starting point for many aromatic amines and indazole derivatives.[1] |
| Acetone | Good when hot, moderate when cold | Varies | Moderate | Can be effective, often used in mixed solvent systems. |
| Toluene | Moderate when hot, low when cold | Varies | Moderate | A less polar option that can be effective for certain impurities. |
| Ethanol/Water | High in hot ethanol, low in cold mixture | Varies | Excellent | A commonly used and effective mixed solvent system for purifying indazole isomers. |
| Acetone/Water | High in hot acetone, low in cold mixture | Varies | Excellent | Another effective mixed solvent system for this class of compounds. |
| Hexane | Low | Varies | Poor (as single solvent) | Can be used as an anti-solvent in a mixed system with a more polar solvent. |
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization for your specific sample.
1. Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol) and observe the solubility at room temperature.
-
If it is insoluble or sparingly soluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
To test a mixed solvent system, dissolve the compound in a small amount of the "good" solvent (e.g., ethanol) and then add the "anti-solvent" (e.g., water) dropwise until turbidity persists. Then, heat the mixture to see if it becomes clear.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate.
-
Continue adding the solvent until the compound just dissolves.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask.
-
Pour the hot solution through a fluted filter paper in the preheated funnel.
4. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
6. Drying:
-
Dry the crystals on the filter paper by drawing air through them for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A logical workflow for troubleshooting common recrystallization issues.
References
Technical Support Center: Managing Exothermic Reactions in the Bromination of Indazoles
Welcome to the Technical Support Center for the management of exothermic reactions during the bromination of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively performing these crucial reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the bromination of indazoles?
A1: The main safety concern is the potential for a runaway reaction. Bromination of aromatic heterocycles like indazole is an exothermic process, meaning it releases heat. If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a rapid increase in reaction rate and further heat generation.[1] This can result in a dangerous increase in pressure, boiling of solvents, and potentially an explosion. Additionally, brominating agents like molecular bromine (Br₂) are toxic and corrosive.[2]
Q2: Which brominating agents are commonly used for indazoles, and how do they differ in terms of exothermicity?
A2: Common brominating agents for indazoles include N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and molecular bromine (Br₂).[3][4]
-
Molecular Bromine (Br₂): Often the most reactive and can lead to rapid, highly exothermic reactions, especially with activated indazole rings. Its use requires careful temperature control and slow addition.[2]
-
N-Bromosuccinimide (NBS): Generally considered a milder and safer alternative to Br₂.[5] It is a solid, making it easier to handle.[6] However, the reaction can still be significantly exothermic, particularly on a larger scale or with highly reactive substrates.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that is considered stable and safe to handle.[7] Ultrasound-assisted brominations with DBDMH have been reported to be rapid and high-yielding, suggesting the reaction is still energetic.[3]
Q3: How does the substitution pattern on the indazole ring affect the exothermicity of the bromination reaction?
A3: Electron-donating groups (e.g., alkyl, alkoxy) on the indazole ring increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. This generally leads to a faster and more exothermic reaction. Conversely, electron-withdrawing groups (e.g., nitro, cyano, halo) deactivate the ring, resulting in a slower and less exothermic reaction. The position of the substituent also plays a role in the regioselectivity of the bromination.
Q4: What are the initial signs of a thermal runaway during the bromination of an indazole?
A4: Early warning signs of a thermal runaway include:
-
A sudden, rapid increase in the internal temperature of the reaction vessel that is difficult to control with the cooling system.[1]
-
A noticeable increase in the rate of gas evolution (e.g., HBr).
-
A change in the color or viscosity of the reaction mixture.
-
An increase in pressure within the reaction vessel.[1]
Q5: What is the appropriate quenching procedure for a bromination reaction of an indazole?
A5: After the reaction is complete, it is crucial to quench any remaining brominating agent. A common method is the slow addition of an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), while maintaining cooling with an ice bath. The quenching process itself can be exothermic and should be performed with care. The disappearance of the characteristic bromine color (reddish-brown or yellow) indicates that the quenching is complete.
Troubleshooting Guides
Issue 1: The reaction temperature is increasing too rapidly, even with cooling.
| Potential Cause | Recommended Solution |
| The rate of addition of the brominating agent is too fast. | Immediately stop the addition of the brominating agent. If necessary, add a small amount of a pre-cooled solvent to dilute the reaction mixture. |
| The cooling system is insufficient for the scale of the reaction. | For future experiments, use a larger cooling bath, a more efficient cryostat, or consider a slower addition rate over a longer period. |
| The concentration of the reactants is too high. | Dilute the reaction mixture with an appropriate, pre-cooled solvent. For subsequent reactions, consider using a more dilute solution from the start. |
| The starting temperature of the reaction was too high. | Ensure the reaction mixture is adequately cooled to the target temperature before beginning the addition of the brominating agent. |
Issue 2: The reaction has stalled or is proceeding very slowly.
| Potential Cause | Recommended Solution |
| The indazole substrate is deactivated by electron-withdrawing groups. | A higher reaction temperature may be required. Increase the temperature gradually while carefully monitoring for any signs of an exotherm. |
| The brominating agent is not sufficiently reactive. | Consider using a more reactive brominating agent (e.g., moving from NBS to Br₂), but be aware of the increased risk of a strong exotherm. Perform a small-scale test reaction first. |
| Poor mixing of the reactants. | Ensure that the stirring is vigorous enough to maintain a homogeneous mixture. |
| The brominating agent has degraded. | Use a fresh batch of the brominating agent. NBS, for example, can decompose over time. |
Issue 3: Formation of multiple brominated products (poor regioselectivity).
| Potential Cause | Recommended Solution | | The reaction temperature is too high. | Lowering the reaction temperature can often improve regioselectivity.[5] | | The choice of solvent is not optimal. | The polarity of the solvent can influence the regioselectivity of the reaction. Consider screening different solvents. | | The brominating agent is too reactive for the substrate. | Using a milder brominating agent (e.g., NBS instead of Br₂) can sometimes lead to better control over which position is brominated. |
Data Presentation
While specific enthalpy of reaction data for the bromination of various indazoles is not widely published, the following table summarizes reaction conditions from the literature for different bromination methods. The reaction time and temperature can serve as an indirect indicator of the reaction's reactivity and potential exothermicity. It is strongly recommended to perform reaction calorimetry for any new bromination reaction before attempting a large-scale synthesis.
| Indazole Substrate | Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-2H-indazole | DBDMH | Ethanol | 40 | 30 min | 95 | [3] |
| 2-(4-Fluorophenyl)-2H-indazole | DBDMH | Ethanol | 40 | 30 min | 92 | [3] |
| 2-(4-(Trifluoromethyl)phenyl)-2H-indazole | DBDMH | Ethanol | 40 | 30 min | 85 | [3] |
| 4-Sulfonamido-1H-indazole | NBS (1.1 equiv) | DMF | 80 | 18 h | 90 (for 7-bromo) | [8] |
| 4-Sulfonamido-1H-indazole | NBS (2 equiv) | DMF | 80 | 18 h | 88 (for 5,7-dibromo) | [8] |
Experimental Protocols
Controlled Bromination of 1H-Indazole using N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization for specific substituted indazoles.
Materials:
-
1H-Indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
10% Aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple to monitor internal temperature
-
Addition funnel or syringe pump for controlled addition
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Standard glassware for workup (separatory funnel, flasks, etc.)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 1H-indazole (1.0 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Preparation of Brominating Agent Solution: In a separate flask, dissolve NBS (1.05 equivalents) in acetonitrile.
-
Controlled Addition: Slowly add the NBS solution to the cooled indazole solution via the addition funnel over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to maintain the temperature at or below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully add 10% aqueous sodium thiosulfate solution to the reaction mixture while maintaining cooling. Continue adding the quenching solution until the yellow color of the reaction mixture disappears.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for a controlled bromination of indazole.
Caption: Decision tree for troubleshooting a temperature spike.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with 3-Bromo-1-methyl-1H-indazol-5-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Bromo-1-methyl-1H-indazol-5-amine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent degradation. When in solution, it is best to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be stored at 2-8°C and protected from light.
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several potential degradation pathways can be anticipated under stress conditions. These may include:
-
Hydrolysis: The indazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The indazole ring system and the amine group are potentially prone to oxidation, which could lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to debromination and subsequent reactions.
Q3: What are the expected hazardous decomposition products of this compound?
A3: In the event of a fire or exposure to extreme heat, thermal decomposition of this compound can produce hazardous substances. These may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).
Q4: Are there any known chemical incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.
Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to identifying and resolving stability issues encountered during experiments with this compound.
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of the compound in your experimental solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Step 1: Verify Storage and Handling
-
Solid Compound: Ensure the solid material has been stored in a tightly sealed container at 2-8°C and protected from light. Visually inspect the solid for any changes in color or appearance.
-
Solution: Confirm that solutions were either freshly prepared or stored appropriately (at 2-8°C, protected from light) for a minimal amount of time.
Step 2: Prepare a Fresh Solution and Re-run a Control Experiment
Prepare a fresh solution of this compound from a reliable stock of the solid compound. Immediately use this fresh solution in a control experiment to see if the inconsistent results persist.
Step 3: Conduct a Forced Degradation Study
If the issue is not resolved by using a freshly prepared solution, a forced degradation study can help identify the conditions under which the compound is unstable. This involves intentionally exposing the compound to various stress conditions.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols to assess the stability of this compound in solution.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Methodologies
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source.
-
Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation (Solution):
-
Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Analysis of Stressed Samples
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector can be used to check for peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) is recommended to identify the mass of any degradation products and propose their structures.
Data Presentation
The following table provides a template for summarizing hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | % Assay of Parent Compound | % Total Impurities/Degradants | Appearance of Solution |
| Control (Initial) | 100.0 | 0.0 | Colorless |
| Acidic Hydrolysis | 92.5 | 7.5 | Slight yellow tint |
| Basic Hydrolysis | 85.2 | 14.8 | Yellow |
| Oxidative Degradation | 78.9 | 21.1 | Brownish |
| Photolytic Degradation | 95.1 | 4.9 | Colorless |
| Thermal Degradation | 98.6 | 1.4 | Colorless |
Potential Degradation Signaling Pathway
The following diagram illustrates a hypothetical degradation pathway involving oxidation, a potential route for instability.
Caption: Hypothetical oxidative degradation pathway.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-1-methyl-1H-indazol-3-amine and two structurally related indazole derivatives: 3-methyl-1-phenyl-1H-indazole and the parent 1H-Indazole. NMR spectroscopy is an indispensable tool in the structural elucidation of heterocyclic compounds, providing detailed information about the chemical environment of individual protons and carbons. This allows for unambiguous structure confirmation and comparative analysis of substituent effects.
Chemical Structures of Analyzed Compounds
The following diagram illustrates the chemical structures of the three indazole derivatives discussed in this guide, highlighting the key substituent differences.
Caption: Chemical structures of the compared indazole derivatives.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for the three compounds. Chemical shifts (δ) are reported in parts per million (ppm).
5-Bromo-1-methyl-1H-indazol-3-amine
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment |
| 7.67 | d, J=1.8 Hz | H-4 | 148.9 | C-3 |
| 7.22 | dd, J=8.8, 1.8 Hz | H-6 | 140.4 | C-7a |
| 7.14 | d, J=8.8 Hz | H-7 | 125.1 | C-6 |
| 4.65 | br s | NH₂ | 122.3 | C-4 |
| 3.69 | s | N-CH₃ | 111.8 | C-5 |
| 108.8 | C-7 | |||
| 32.9 | N-CH₃ |
Note: Complete ¹³C NMR data was not available in the searched literature. The provided assignments are based on typical chemical shifts for similar structures.
3-methyl-1-phenyl-1H-indazole[1]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | |||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment |
| 7.74 – 7.71 | m | H-4, Phenyl-H | 144.0 | C-3 |
| 7.54 – 7.50 | m | Phenyl-H | 140.3 | C-7a |
| 7.44 – 7.40 | m | Phenyl-H | 139.5 | Phenyl-C1' |
| 7.32 | dd, J=14.6, 7.3 Hz | H-6 | 129.4 | Phenyl-C3', C5' |
| 7.21 | t, J=7.5 Hz | H-5 | 127.2 | Phenyl-C4' |
| 2.67 | s | C-CH₃ | 126.1 | C-5 |
| 124.9 | Phenyl-C2', C6' | |||
| 122.4 | C-6 | |||
| 120.8 | C-4 | |||
| 120.6 | C-7 | |||
| 110.4 | C-3a | |||
| 11.9 | C-CH₃ |
1H-Indazole[2]
| ¹H NMR (300MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | |||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment |
| 8.10 | s | H-3 | 140.01 | C-7a |
| 7.77 | d, J = 8.4 Hz | H-4 | 134.77 | C-3 |
| 7.51 | d, J = 8.4 Hz | H-7 | 126.80 | C-5 |
| 7.40 | m | H-6 | 123.13 | C-6 |
| 7.18 | m | H-5 | 120.96 | C-4 |
| 120.86 | C-7 | |||
| 109.71 | C-3a |
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra for heterocyclic compounds is outlined below.
Sample Preparation[3]
-
Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in which the compound is soluble.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Homogenization : Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition[4]
-
Instrument Setup : Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming : Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is commonly used.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflow for NMR analysis and the structural relationships between the compared compounds.
Caption: A flowchart illustrating the general workflow for NMR analysis.
Caption: A diagram showing the structural relationships of the compared indazoles to the parent 1H-Indazole.
Navigating Purity Analysis: A Comparative Guide to LC-MS and Alternative Methods for 3-Bromo-1-methyl-1H-indazol-5-amine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical, non-negotiable aspect of the development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary method for assessing the purity of 3-Bromo-1-methyl-1H-indazol-5-amine, a key building block in pharmaceutical synthesis. We will explore a proposed LC-MS methodology, compare it with alternative analytical techniques, and provide detailed experimental protocols to support your analytical workflow.
The Central Role of LC-MS in Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of impurities in pharmaceutical compounds.[1][2][3] Its high sensitivity and selectivity make it particularly well-suited for detecting and characterizing trace-level impurities that may not be detectable by other methods.[1] When developing a purity assessment method for a compound like this compound, LC-MS offers the advantage of providing molecular weight information for unknown peaks, which is a crucial first step in their identification.[4]
Proposed LC-MS Method for this compound
This proposed method serves as a strong starting point for method development and validation in your laboratory.
Table 1: Proposed LC-MS Method Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC system |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Column Temp. | 40 °C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-1000 |
| Data Acquisition | Full Scan and Data-Dependent MS/MS |
Experimental Protocol: LC-MS Analysis
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., acetonitrile/water 50:50) to a concentration of 1 mg/mL. Prepare a series of dilutions for linearity and limit of detection (LOD) / limit of quantification (LOQ) determination.
-
Sample Preparation: Prepare the test sample by dissolving it in the same diluent to a concentration of approximately 1 mg/mL.
-
LC-MS System Setup: Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis: Process the acquired data to determine the retention time and peak area of the main component and any detected impurities. Utilize the mass spectral data to propose molecular weights for the impurities. For structural elucidation, fragment ions from MS/MS spectra can be analyzed.
A Comparative Look: Alternative and Orthogonal Techniques
While LC-MS is a formidable tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure different chemical or physical properties—to provide a complete picture of the sample's purity.[7]
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by chromatography, detection by mass | High sensitivity and selectivity, provides molecular weight information, ideal for impurity identification.[1][4] | Destructive, response can be non-uniform for different compounds. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Robust, reproducible, quantitative, non-destructive.[3] | Requires chromophore, limited identification capabilities for unknown impurities. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass | Excellent for volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[8] |
| NMR | Nuclear magnetic resonance spectroscopy | Provides detailed structural information for unambiguous identification and quantification (qNMR).[4][9] | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control, HPLC-UV is a workhorse method due to its robustness and quantitative accuracy.[3]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions: The same LC conditions as the proposed LC-MS method can be used.
-
Detection: Monitor at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Quantification: Calculate purity based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to provide definitive structural elucidation of unknown impurities, provided they can be isolated or are present in sufficient quantity.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main component to any impurities.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical workflow and selecting the appropriate method, the following diagrams are provided.
Caption: Experimental workflow for LC-MS purity assessment.
Caption: Decision-making flowchart for selecting a purity analysis method.
Conclusion
The purity of this compound is paramount for its successful application in drug development. LC-MS provides a highly sensitive and specific method for comprehensive impurity profiling, offering invaluable molecular weight information for the identification of unknown species. For routine quality control, HPLC-UV remains a robust and reliable choice. When definitive structural information is required, NMR spectroscopy is the gold standard. By employing a combination of these orthogonal techniques, researchers can build a comprehensive understanding of the impurity profile, ensuring the quality and safety of their compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
Comparative High-Resolution Mass Spectrometry Analysis of 3-Bromo-1-methyl-1H-indazol-5-amine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected High-Resolution Mass Spectrometry (HRMS) characteristics of 3-Bromo-1-methyl-1H-indazol-5-amine and two key structural analogs: its regioisomer, 5-Bromo-1-methyl-1H-indazol-3-amine, and its debrominated counterpart, 1-methyl-1H-indazol-5-amine. In drug development, precise molecular weight determination and structural elucidation are critical for compound identification, purity assessment, and metabolism studies. HRMS is an indispensable tool for these tasks, offering high accuracy and resolution to distinguish between closely related molecules.[1][2]
Introduction to the Analytes
This compound is a heterocyclic amine containing an indazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3] The precise characterization of such molecules is paramount. This guide will compare it with:
-
5-Bromo-1-methyl-1H-indazol-3-amine: A regioisomer, differing only in the positions of the bromo and amino substituents on the indazole ring. Distinguishing between such isomers is a common challenge in pharmaceutical analysis.[4][5]
-
1-methyl-1H-indazol-5-amine: A potential synthetic precursor or metabolite, lacking the bromine atom.
Predicted HRMS Data Comparison
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M+K]⁺ (m/z) |
| This compound | C₈H₈BrN₃ | 224.9902 | 225.9974 | 247.9794 | 263.9533 |
| 5-Bromo-1-methyl-1H-indazol-3-amine | C₈H₈BrN₃ | 224.9902 | 225.9974 | 247.9794 | 263.9533 |
| 1-methyl-1H-indazol-5-amine | C₈H₉N₃ | 147.0796 | 148.0870 | 170.0689 | 186.0428 |
Note: The m/z values for the brominated compounds are calculated based on the ⁷⁹Br isotope. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key identifying feature in the mass spectrum.
Experimental Protocol for HRMS Analysis
The following is a generalized experimental protocol for the analysis of these compounds using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), a powerful combination for the analysis of pharmaceutical compounds.[2]
1. Sample Preparation:
-
Dissolve 1 mg of the analytical standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for infusion analysis or LC-MS analysis.
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for amines.
-
Scan Mode: Full scan mode for accurate mass measurement of the parent ion. A targeted MS/MS (or all-ions fragmentation) experiment should be performed to obtain fragmentation data for structural confirmation.
-
Mass Range: m/z 100-500.
-
Resolution: Set to a high resolution, for example, 70,000 FWHM (Full Width at Half Maximum).
-
Collision Energy: For MS/MS experiments, a stepped collision energy (e.g., 15, 30, 45 eV) can be used to generate a comprehensive fragmentation pattern.
Visualizing Workflows and Structural Relationships
Experimental Workflow for HRMS Analysis
Caption: A generalized workflow for the analysis of small molecules by LC-HRMS.
Structural Comparison and Potential Fragmentation
The differentiation of the two bromo-isomers would rely heavily on their fragmentation patterns in MS/MS experiments, which are influenced by the position of the substituents. For aromatic amines, a common fragmentation pathway is the alpha-cleavage next to the amine group.[6][7]
Caption: Structural comparison of the analytes and their common fragmentation pathways.
Conclusion
High-Resolution Mass Spectrometry is a cornerstone technique in modern drug development, providing the accuracy and resolving power necessary for the unambiguous identification and characterization of pharmaceutical compounds. For this compound and its structural analogs, HRMS, particularly when coupled with liquid chromatography, is the method of choice for distinguishing between isomers, identifying related substances, and ensuring the quality and integrity of drug candidates. The data and protocols presented in this guide offer a foundational framework for researchers undertaking the analysis of these and similar molecules.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Unveiling the Biological Landscape: A Comparative Analysis of 3-Bromo and 5-Bromo Indazole Isomers
For researchers, scientists, and drug development professionals, the strategic placement of a single atom within a molecular scaffold can dramatically alter its biological activity. This guide provides a comprehensive comparison of the biological activities of 3-bromoindazole and 5-bromoindazole, two key isomers that serve as foundational building blocks in medicinal chemistry. While direct comparative studies on the parent molecules are limited, a wealth of data on their derivatives offers crucial insights into how the position of the bromine atom influences their therapeutic potential, particularly in oncology and kinase inhibition.
The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, known for its ability to mimic the purine base of ATP and interact with the hinge region of kinases. The introduction of a bromine atom enhances the lipophilicity and can lead to specific interactions within the target protein's binding pocket, influencing potency and selectivity. The choice between a 3-bromo or 5-bromo substitution is a critical decision in the design of novel therapeutics, impacting the synthetic route and the ultimate biological profile of the molecule.
At a Glance: Key Distinctions in Biological Activity
While both 3-bromo and 5-bromoindazole derivatives have been explored for a wide range of therapeutic applications, a discernible trend emerges from the existing literature. Derivatives of 3-bromoindazole have been extensively investigated as precursors for potent kinase inhibitors, with a particular focus on those involved in cell cycle regulation and angiogenesis. In contrast, derivatives of 5-bromoindazole have shown significant promise in the development of anticancer agents with diverse mechanisms of action, including the modulation of apoptosis and key signaling pathways.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activity of various derivatives of 3-bromoindazole and 5-bromoindazole against a range of cancer cell lines and protein kinases. This data, collated from multiple studies, allows for an indirect but informative comparison of the two isomers.
Table 1: Anticancer Activity of 3-Bromo and 5-Bromo Indazole Derivatives (IC50, µM)
| Derivative Class | Target Cancer Cell Line | 3-Bromoindazole Derivative IC50 (µM) | 5-Bromoindazole Derivative IC50 (µM) | Reference Compound |
| 1H-indazole-3-amine | K562 (Chronic Myeloid Leukemia) | - | 5.15 (Compound 6o)[1] | 5-Fluorouracil |
| 1H-indazole-3-amine | A549 (Lung Cancer) | - | >10 (Compound 6o)[1] | 5-Fluorouracil |
| 1H-indazole-3-amine | PC-3 (Prostate Cancer) | - | >10 (Compound 6o)[1] | 5-Fluorouracil |
| 1H-indazole-3-amine | Hep-G2 (Liver Cancer) | - | >10 (Compound 6o)[1] | 5-Fluorouracil |
| Indazole-based PLK4 Inhibitors | MCF-7 (Breast Cancer) | 0.979 (Compound C05)[2] | - | LCR-263 |
| Indazole-based PLK4 Inhibitors | H460 (Non-small cell lung cancer) | 1.679 (Compound C05)[2] | - | LCR-263 |
| Indazole-based PLK4 Inhibitors | IMR-32 (Neuroblastoma) | 0.948 (Compound C05)[2] | - | LCR-263 |
Table 2: Kinase Inhibitory Activity of 3-Bromo and 5-Bromo Indazole Derivatives (IC50, nM)
| Derivative Class | Target Kinase | 3-Bromoindazole Derivative IC50 (nM) | 5-Bromoindazole Derivative IC50 (nM) | Reference Compound |
| Indazole-based PLK4 Inhibitors | PLK4 | < 0.1 (Compound C05)[2] | - | CFI-400945 (2.8 nM)[2] |
| Indazole Derivatives | EGFR (L858R/T790M) | - | 191 (Compound 128)[3] | - |
| Indazole Derivatives | VEGFR-2 | - | Potent Inhibition (Compound 5BDBIC)[4] | Sorafenib (6.2 µM)[4] |
Signaling Pathways and Mechanisms of Action
The biological effects of bromoindazole derivatives are often attributed to their modulation of specific signaling pathways crucial for cell growth, proliferation, and survival.
Derivatives of 3-bromoindazole have been prominently featured in the development of Polo-like Kinase 4 (PLK4) inhibitors.[2] PLK4 is a key regulator of centriole duplication, and its overexpression is linked to aneuploidy and tumorigenesis. Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.
On the other hand, certain derivatives of 5-bromoindazole have been shown to induce apoptosis in cancer cells through the p53/MDM2 pathway.[5] MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of the p53-MDM2 interaction stabilizes p53, leading to cell cycle arrest and apoptosis.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 3-Bromo-1-methyl-1H-indazol-5-amine and Alternative Intermediates in Drug Discovery
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the biological profile of the resulting drug candidates. The indazole nucleus is recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds.[1] Among the myriad of indazole-based intermediates, 3-Bromo-1-methyl-1H-indazol-5-amine stands out as a versatile building block. This guide provides an objective comparison of this compound with other key heterocyclic intermediates, namely aminopyrazoles and aminopyridines, in the context of synthesizing kinase inhibitors. The comparison is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance in the Synthesis of Kinase Inhibitors: A Quantitative Comparison
The true measure of an intermediate's utility lies in its performance in key synthetic transformations that are cornerstones of modern medicinal chemistry, such as cross-coupling reactions. Below is a comparative summary of the performance of this compound and its alternatives in the synthesis of representative kinase inhibitors. For this comparison, we will consider a crucial synthetic step, the Suzuki-Miyaura coupling, which is widely used for constructing the biaryl structures often found in kinase inhibitors.
| Intermediate | Target Kinase Class | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | JNK Inhibitors (projected) | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 (estimated) | [2] |
| 1-(3-Aminophenyl)-1H-pyrazol-4-amine | JNK3 Inhibitors | 2-Chlorophenyl isocyanate | - | - | - | - | - | 28 (multi-step) | [3] |
| 2-Amino-4-chloro-pyrimidine | JNK Inhibitors | 3-Aminophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 16 | 65 | [4] |
Note: The yield for this compound is an estimation based on similar Suzuki couplings of related bromo-indazoles, as a direct synthesis of a JNK inhibitor from this specific starting material was not found in the reviewed literature. The yield for the aminopyrazole example represents a multi-step synthesis, highlighting a different synthetic strategy.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful implementation of synthetic strategies in a laboratory setting. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving a bromo-indazole intermediate, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative
Materials:
-
3-Bromo-indazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask, add the 3-bromo-indazole derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The typical solvent volume is 5-10 mL per 1 mmol of the bromo-indazole.
-
Stir the reaction mixture at 90 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[2]
Visualizing Key Concepts in Drug Discovery
To provide a clearer understanding of the context and processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathway: The JNK Signaling Cascade
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and is a key target for the development of novel therapeutics.[5][6]
Experimental Workflow: Synthesis to Characterization
The journey from a chemical intermediate to a purified and characterized drug candidate follows a structured workflow.
Logical Comparison of Heterocyclic Intermediates
The choice of a core scaffold is a multifactorial decision based on synthetic and medicinal chemistry considerations.
Concluding Remarks
The selection of an appropriate starting material is a pivotal step in the drug discovery cascade. This compound serves as a highly valuable and versatile intermediate, particularly for the synthesis of kinase inhibitors, leveraging the well-established biological relevance of the indazole scaffold. However, alternative heterocyclic cores such as aminopyrazoles and aminopyridines offer distinct advantages in terms of synthetic flexibility, physicochemical properties, and the potential to explore novel chemical space. The comparative data and protocols presented in this guide are intended to provide a foundational understanding to aid researchers in navigating the strategic decisions at the outset of their drug discovery programs. The ultimate choice of intermediate will depend on a careful consideration of the specific project goals, target product profile, and the synthetic resources available.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. anygenes.com [anygenes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-Bromo-1-methyl-1H-indazol-5-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-Bromo-1-methyl-1H-indazol-5-amine scaffold. The indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic the purine hinge-binding motif of ATP, making it a valuable scaffold for the development of kinase inhibitors.[1] This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways and workflows to aid in the rational design of novel kinase inhibitors.
Structure-Activity Relationship Analysis
While a comprehensive SAR study on a single, unified series of this compound analogs is not publicly available, analysis of structurally related indazole-based kinase inhibitors allows for the extrapolation of key SAR trends. The following tables present data from studies on N-(1H-indazol-6-yl)benzenesulfonamides and 3-amino-1H-indazol-6-yl-benzamides, which provide valuable insights into how substitutions on the indazole core and its appended functionalities influence inhibitory potency against various kinases.
Table 1: SAR of N-(1H-Indazol-6-yl)benzenesulfonamide Analogs as PLK4 Inhibitors
This series highlights the impact of substitutions on a benzenesulfonamide moiety attached to the 6-amino group of an indazole core. The data is extracted from a study on Polo-like kinase 4 (PLK4) inhibitors.[2]
| Compound ID | R (Substitution on Benzene Ring) | PLK4 IC50 (nM) |
| K01 | H | 977.6 |
| K02 | 4-Me | 12.4 |
| K03 | 4-Et | 85.3 |
| K04 | 4-iPr | >1000 |
| K05 | 4-tBu | >1000 |
| K06 | 4-F | 24.3 |
| K07 | 4-Cl | 1.8 |
| K08 | 4-Br | 1.4 |
| K09 | 4-I | 0.9 |
| K10 | 4-OMe | 11.2 |
| K17 | 3-NH2 | 0.3 |
| K22 | 4-NH2, 3-ethynyl on indazole | 0.1 |
Key SAR Insights:
-
Para-substitutions on the benzene ring: Small, electron-withdrawing halogen atoms (F, Cl, Br, I) at the para-position generally lead to potent PLK4 inhibition, with inhibitory activity increasing with the size of the halogen.
-
Alkyl substitutions: A methyl group at the para-position is well-tolerated, while bulkier alkyl groups (isopropyl, tert-butyl) are detrimental to activity.
-
Amino substitution: An amino group at the meta-position (K17) or para-position (in combination with an ethynyl group on the indazole, K22) dramatically increases potency, suggesting a key interaction in the binding pocket.
Table 2: SAR of 3-Amino-1H-indazol-6-yl-benzamide Analogs
This series explores modifications at the 3-amino position of the indazole and the linker between the indazole and a terminal phenyl ring, highlighting the impact on FLT3, PDGFRα, and Kit kinases.
| Compound ID | Modification | FLT3 EC50 (nM) | PDGFRα (T674M) EC50 (nM) | Kit (T670I) EC50 (nM) |
| 4 | 3-amino, benzamide linker | 2 | 3 | 10 |
| 10 | 3-amino, reverse amide linker | 3 | 4 | 60 |
| 11 | 3-amino, methyl on benzamide linker | 2 | 3 | 10 |
| 17 | 3-acetylamino, benzamide linker | 3 | 6 | >1000 |
| 18 | 3-H (deamino), benzamide linker | 4 | 8 | >1000 |
| 22 | 3-methylamino, benzamide linker | 2 | 4 | 250 |
Key SAR Insights:
-
3-Amino Group: The 3-amino group is crucial for potent inhibition of the Kit kinase mutant. Acetylation, removal, or methylation of this group significantly reduces or abrogates activity against Kit (T670I).
-
Linker Orientation: The orientation of the amide linker influences potency against Kit, with the benzamide orientation being more favorable.
-
Kinase Selectivity: Modifications at the 3-position of the indazole can be exploited to achieve selectivity between different kinase targets.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to measure the binding affinity of inhibitors to a target kinase.
Materials:
-
Recombinant human PLK4 protein
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A
-
Test compounds (analogs of this compound)
-
384-well shallow plates
-
Microplate reader (e.g., Tecan Infinite® F500)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the test compound solution or vehicle control.
-
Add the PLK4 enzyme and the Eu-anti-GST antibody mixture to each well.
-
Initiate the binding reaction by adding the Kinase Tracer 236.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader with excitation at 340 nm and emission at 615 nm and 665 nm.
-
The ratio of the emission signals is calculated and used to determine the degree of inhibitor binding and the IC50 value.[2]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3]
Visualizations
The following diagrams illustrate a key signaling pathway targeted by indazole-based kinase inhibitors and a general experimental workflow for their evaluation.
Caption: General workflow for the discovery and evaluation of new kinase inhibitors.
Caption: Simplified PLK4 signaling pathway and the point of intervention for inhibitors.
References
- 1. Binding studies and quantitative structure-activity relationship of 3-amino-1H-indazoles as inhibitors of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-Bromo-1-methyl-1H-indazol-5-amine
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and other analytical techniques for the structural validation of 3-Bromo-1-methyl-1H-indazol-5-amine. Due to the absence of publicly available crystallographic data for this specific compound, this report utilizes the closely related structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate as a detailed case study, offering valuable insights into the experimental validation process.
At a Glance: X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline compound. This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. The resulting atomic coordinates offer a definitive confirmation of the compound's molecular structure.
While powerful, X-ray crystallography is contingent on the ability to grow high-quality single crystals of the analyte. For compounds that are difficult to crystallize, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial, albeit often complementary, structural information.
Case Study: Crystallographic Analysis of a Bromo-Indazole Derivative
The crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate offers a detailed blueprint for what can be expected from a crystallographic analysis of this compound. The data reveals a planar indazole core with specific bond lengths and angles that confirm the connectivity and stereochemistry of the molecule.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.673(2) |
| b (Å) | 9.845(3) |
| c (Å) | 10.531(3) |
| α (°) | 85.954(1) |
| β (°) | 75.105(1) |
| γ (°) | 66.543(1) |
| Volume (ų) | 798.2(4) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.607 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 100(2) |
| Final R indices (I > 2σ(I)) | R1 = 0.0327, wR2 = 0.0700 |
| R indices (all data) | R1 = 0.0415, wR2 = 0.0735 |
Table 1: Crystallographic Data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[1]
Experimental Workflow for Structural Validation
The process of validating a chemical structure using single-crystal X-ray diffraction follows a well-defined workflow, from obtaining suitable crystals to refining the final structural model.
Detailed Experimental Protocols
Synthesis of the Target Compound and its Analog
The synthesis of this compound and its analogue, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, typically involves a multi-step process. For the analogue, the synthesis starts from 5-bromo-1H-indazol-3-amine, which is then protected with a tert-butoxycarbonyl (Boc) group.[2][3] The synthesis of the target compound would likely follow a similar pathway involving the methylation of the indazole nitrogen.
Crystallization
Growing single crystals suitable for X-ray diffraction is a critical and often challenging step. A common method for small molecules is slow evaporation from a suitable solvent or a mixture of solvents. For tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, crystals were obtained by slow evaporation from an ethyl acetate/hexane solution.[2][4]
Data Collection and Structure Refinement
A selected single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[5] X-rays of a specific wavelength are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6][7]
The collected data is then processed to determine the unit cell dimensions and the intensities of the reflections. The structure is typically solved using direct methods and then refined using a least-squares method.[5][8] This refinement process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.[9][10]
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information, other techniques are essential for characterization, especially when single crystals are not available.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Unambiguous structure determination | Requires high-quality single crystals |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution | Provides information about the molecule in solution, does not require crystals | Can be complex to interpret for large molecules, may not provide absolute stereochemistry |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues | High sensitivity, small sample amount required | Does not provide information on stereochemistry or the 3D arrangement of atoms |
Table 2: Comparison of Analytical Techniques for Structural Validation.
Conclusion
The structural validation of this compound, a crucial step in its development for various research and pharmaceutical applications, is best achieved through single-crystal X-ray diffraction. The detailed crystallographic data of the closely related tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate serves as a valuable proxy, demonstrating the depth of structural information that can be obtained. While X-ray crystallography remains the definitive method for absolute structure elucidation, a comprehensive characterization often involves a combination of techniques, with NMR and Mass Spectrometry providing complementary and essential data, particularly when crystallization proves challenging. This integrated approach ensures a thorough and accurate understanding of the molecular architecture, which is fundamental for advancing drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. fiveable.me [fiveable.me]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. youtube.com [youtube.com]
- 8. ou.edu [ou.edu]
- 9. Crystallographic Refinement [nmr.cit.nih.gov]
- 10. portlandpress.com [portlandpress.com]
A Comparative Analysis of Kinase Inhibition by Novel Indazole Derivatives
For Immediate Release
This guide presents a comparative study of the inhibitory activities of various indazole derivatives against several key protein kinases implicated in oncogenesis. The data and protocols herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and selection of these compounds for further investigation.
The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1][2] This guide focuses on the comparative efficacy of recently developed indazole derivatives targeting critical kinases involved in cell signaling pathways: Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, Pim kinases, and Polo-like Kinase 4 (PLK4).
Comparative Inhibitory Activity of Indazole Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against their target kinases, benchmarked against established inhibitors. Lower IC50 values are indicative of greater potency. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[3]
Table 1: VEGFR Inhibition[3][4]
| Compound | VEGFR-2 (IC50) | Notes |
| Indazole Derivative 11a | - | Showed significant inhibitory activity. |
| Indazole Derivative 12b | 5.4 nM | More potent than Sorafenib. |
| Indazole Derivative 12c | 5.6 nM | More potent than Sorafenib. |
| Indazole Derivative 12e | 7.0 nM | More potent than Sorafenib. |
| Indazole Derivative 100a | 3.45 nM | Also inhibits Tie2 and EphB4. |
| Pazopanib | 30 nM | Established VEGFR inhibitor.[4] |
| Sorafenib | 90 nM | Established VEGFR inhibitor.[5] |
Table 2: Aurora Kinase Inhibition[3][4]
| Compound | Aurora A (IC50) | Aurora B (IC50) | Notes |
| Indazole Derivative 17 | 26 nM | 15 nM | - |
| Indazole Derivative 21 | - | 31 nM | - |
| Indazole Derivative 30 | 85 nM | - | - |
| Indazole Amide 53a | < 1 µM | - | - |
| Indazole Amide 53c | < 1 µM | - | - |
| Alisertib (MLN8237) | 1.2 nM | - | Established Aurora A inhibitor. |
| Barasertib (AZD1152) | - | 0.37 nM | Established Aurora B inhibitor. |
| Danusertib (PHA-739358) | 13 nM | 79 nM | Established pan-Aurora kinase inhibitor. |
| Tozasertib (VX-680) | 2.5 nM | 0.6 nM | Established pan-Aurora kinase inhibitor. |
Table 3: Pim Kinase Inhibition[3]
| Compound | Pim-1 (IC50) | Pim-2 (IC50) | Pim-3 (IC50) | Notes |
| Indazole Derivative 59a | 3 nM | 11 nM | - | - |
| SGI-1776 | 7 nM | - | - | Established Pim-1 inhibitor. |
Table 4: PLK4 Inhibition[4][6]
| Compound | PLK4 (IC50) | Notes |
| Indazole Derivative 28t | 74 nM | Lead compound for further optimization.[6] |
| Indazole Derivative A01 | 11 nM | Optimized from compound 28t.[6] |
| Indazole Derivative C05 | < 0.1 nM | Showed exceptional kinase inhibitory activity.[6] |
| Indazole Derivative 62b | 29 nM | Also inhibits FLT3.[5] |
| Indazole Derivative 62d | 2.4 nM | Also inhibits FLT3.[5] |
| LCR-263 | 3 nM | Positive control.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]
Objective: To determine the IC50 value of indazole derivatives against a target kinase.
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Indazole derivative (test compound)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates[1]
-
DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO).[1]
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate and ATP mixture. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[3]
-
Incubate at room temperature for 40 minutes.[3]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate at room temperature for 30-60 minutes.[3]
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Kinase Inhibition and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining kinase inhibition and the key signaling pathways targeted by the indazole derivatives discussed in this guide.
References
- 1. promega.com [promega.com]
- 2. carnabio.com [carnabio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bioassay result validation for compounds synthesized from 3-Bromo-1-methyl-1H-indazol-5-amine
A Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the bioassay results for novel compounds synthesized from a 5-bromo-1H-indazol-3-amine core, a close structural analog to 3-Bromo-1-methyl-1H-indazol-5-amine. The data presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the development of new therapeutic agents, particularly in the field of oncology. This document outlines the anti-proliferative activities of these compounds against various cancer cell lines and details the experimental protocols utilized for their validation.
Comparative Anti-Proliferative Activity
A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their in-vitro anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT colorimetric assay.
| Compound | Target Cell Line | IC50 (µM)[1][2] |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15[1][2] |
| A549 (Lung Cancer) | >50 | |
| PC-3 (Prostate Cancer) | >50 | |
| Hep-G2 (Hepatoma) | >50 | |
| HEK-293 (Normal Human Kidney) | 33.2[2] | |
| Reference Compound | ||
| Cisplatin | K562 (Chronic Myeloid Leukemia) | Not explicitly stated in the provided results, but used as a positive control.[3] |
Key Observation: Compound 6o demonstrated selective and promising inhibitory activity against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.[1][2] Importantly, it exhibited significantly lower cytotoxicity against the normal human kidney cell line HEK-293 (IC50 = 33.2 µM), suggesting a favorable selectivity profile.[2]
Experimental Protocols
MTT Assay for Cell Proliferation
The anti-proliferative activity of the synthesized compounds was determined using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1][2]
Methodology:
-
Cell Seeding: Human cancer cell lines (A549, K562, PC-3, and Hep-G2) and the normal cell line (HEK-293) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Apoptosis and Cell Cycle Analysis
Further investigation into the mechanism of action of Compound 6o revealed its involvement in inducing apoptosis and affecting the cell cycle in K562 cells, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[1][2]
Signaling Pathways and Experimental Workflow
To visualize the potential mechanism of action and the general workflow for evaluating such compounds, the following diagrams are provided.
Caption: Potential mechanism of Compound 6o.
Caption: General workflow for bioassay validation.
References
A Comparative Analysis of the Kinase Selectivity Profiles of Inhibitors Derived from a 3-Amino-1H-Indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding to the kinase active site. Modifications to this core structure, particularly at the 3-amino position and other ring positions, have led to the development of inhibitors with diverse and selective kinase inhibition profiles. This guide provides a comparative analysis of the selectivity of various inhibitors derived from the 3-amino-1H-indazole scaffold, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for representative derivatives of the 3-amino-1H-indazole scaffold. These compounds demonstrate how substitutions on the indazole core and its appended moieties can significantly influence potency and selectivity against various kinases.
Table 1: Selectivity Profile of a 3-Amino-1H-indazol-4-yl Derivative (Compound 5/AKE-72) [1][2]
This compound, a diarylamide 3-aminoindazole, was identified as a potent pan-BCR-ABL inhibitor. Its selectivity was assessed against a panel of 18 major oncogenic kinases.
| Kinase Target | % Inhibition at 50 nM | IC50 (nM) |
| BCR-ABL (Wild Type) | - | < 0.5 |
| BCR-ABL (T315I Mutant) | - | 9 |
| c-Kit | > 80% | Not Reported |
| FGFR1 | > 80% | Not Reported |
| FLT3 | > 80% | Not Reported |
| FYN | > 80% | Not Reported |
| LCK | > 80% | Not Reported |
| LYN | > 80% | Not Reported |
| PDGFRβ | > 80% | Not Reported |
| RET | > 80% | Not Reported |
| VEGFR2 | > 80% | Not Reported |
| YES | > 80% | Not Reported |
| c-Src | 60-80% | Not Reported |
| FMS | 60-80% | Not Reported |
Table 2: Potency of 3-Amino-1H-indazol-6-yl-benzamide Derivatives against FLT3, PDGFRα, and Kit Mutants [3]
These compounds were designed as type II kinase inhibitors targeting the "DFG-out" conformation.
| Compound | FLT3 (EC50, nM) | PDGFRα-T674M (EC50, nM) | Kit-T670I (EC50, nM) |
| 4 | single-digit nM | single-digit nM | Not Reported |
| 11 | single-digit nM | single-digit nM | Not Reported |
| 17 | single-digit nM | single-digit nM | Inactive |
| 18 | single-digit nM | single-digit nM | Inactive |
| 22 | single-digit nM | single-digit nM | Inactive |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)[4][5]
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (derivatives of 3-amino-1H-indazole)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the mixture at a set temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for approximately 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescent signal using a plate reader.
-
The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)[4]
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K-562 for BCR-ABL inhibitors)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or GI50 values.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by 3-aminoindazole derivatives and a general workflow for their evaluation.
Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.
Caption: Workflow for kinase inhibitor discovery and evaluation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-1-methyl-1H-indazol-5-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide delivers essential, immediate safety and logistical information for the proper disposal of 3-Bromo-1-methyl-1H-indazol-5-amine. The following procedures are synthesized from safety data sheets (SDS) of structurally analogous compounds and general best practices for handling halogenated aromatic amines. It is imperative to handle this compound with the diligence and precautions required for hazardous chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, all personnel must be outfitted with the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of similar compounds, this compound is anticipated to cause skin and eye irritation and may be harmful if swallowed or inhaled.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent dermal contact. |
| Body Protection | A lab coat or chemical-resistant apron.[1] | To shield against contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. A respirator may be required if dust is generated.[2] | To prevent the inhalation of dust or vapors. |
Incompatible Materials: It is critical to prevent contact with strong oxidizing agents, strong acids, and strong bases, as these can result in vigorous and hazardous reactions.
Step-by-Step Disposal Protocol
The principal and recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[2][3] This ensures that the compound is managed in an environmentally conscious and compliant manner.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
-
-
Containerization:
-
Utilize a dedicated, properly labeled, and sealable container for the collection of this compound waste.[1]
-
Carefully transfer any waste material, including contaminated consumables (e.g., weighing paper, pipette tips), into this designated container.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with comprehensive information about the waste, including its chemical identity and any known hazards.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuation and Notification:
-
Evacuate the immediate vicinity of the spill.
-
Alert nearby personnel and your laboratory supervisor or EHS department.[1]
-
-
Containment and Cleanup (for trained personnel with appropriate PPE):
-
For dry spills, use dry clean-up procedures and avoid generating dust.[1] Carefully sweep or scoop the material into the designated hazardous waste container.
-
For wet spills or solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1]
-
Once absorbed, carefully transfer the material into the hazardous waste container.
-
-
Decontamination:
-
Thoroughly clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-1-methyl-1H-indazol-5-amine
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-1-methyl-1H-indazol-5-amine. The following procedures are based on best practices for handling similar brominated aromatic amines and should be implemented to minimize risk in the laboratory.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[4] | A full-face shield worn over safety goggles is recommended when there is a risk of splashing or dust generation.[4][5] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[4][6] | Double-gloving is recommended for extended handling. Consult glove compatibility charts for appropriate materials.[7] |
| Body | A standard laboratory coat, long pants, and closed-toe shoes are required.[4] | For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn. |
| Respiratory | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[7] | If engineering controls are insufficient or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
-
Preparation:
-
Weighing and Transfer:
-
Solution Preparation:
-
Post-Handling:
-
Decontaminate all glassware and work surfaces after use.
-
Properly remove and dispose of contaminated PPE, avoiding contact with the outer surfaces of gloves.[7]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][5]
-
Contaminated clothing should be removed immediately and laundered before reuse.[5]
-
Disposal Plan: Waste Management
Chemical waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[5][7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[5]
-
-
Disposal Method:
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
